molecular formula C9H8N2O3 B367129 methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate CAS No. 34042-72-3

methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

Cat. No.: B367129
CAS No.: 34042-72-3
M. Wt: 192.17g/mol
InChI Key: NGPYFWYJJUVZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate is a heteroaromatic compound of significant interest in scientific research, incorporating a pyrazole core linked to a furan ring and a methyl ester functional group. This structure is part of a broader class of pyrazole-carboxylate esters known for their utility as key intermediates in the synthesis of more complex molecules . Compounds within this family are frequently explored in pharmaceutical research for their potential biological activities and as building blocks for active pharmaceutical ingredients (APIs) . The conjugated π-system formed by the furan and pyrazole rings contributes to the molecule's electronic properties, suggesting potential applications in material science, including the development of optoelectronic materials and sensors . The reactivity of this molecule is defined by its distinct functional sites. The pyrazole ring nitrogen atoms can serve as potential sites for coordination or N-alkylation, while the methyl ester group can be hydrolyzed to a carboxylic acid or undergo other transformations to access different derivatives . Researchers value this compound for its versatility in medicinal chemistry, where similar structures have been used in the preparation of targeted therapies, such as kinase inhibitors for cancer treatment . In material science, density functional theory (DFT) studies on analogous structures indicate a planar molecular conformation and a significant HOMO-LUMO energy gap, which are key parameters for predicting stability and electronic behavior in optoelectronic applications . Handling and Safety: This product is intended for research purposes only and is not classified as a medicinal product or medicinal device. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic use . Researchers should consult the safety data sheet and wear appropriate personal protective equipment. Note on Availability: Specific analytical data for this exact compound may be limited. Researchers are encouraged to inquire for detailed specifications and purity information.

Properties

IUPAC Name

methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-9(12)7-5-6(10-11-7)8-3-2-4-14-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPYFWYJJUVZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented in a two-step sequence involving a Claisen condensation followed by a Knorr pyrazole synthesis. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and workflow.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process. The first step is a base-catalyzed Claisen condensation of 2-acetylfuran with dimethyl oxalate to yield the key intermediate, methyl 4-(2-furyl)-2,4-dioxobutanoate. The subsequent step involves the cyclization of this β-keto ester with hydrazine hydrate, a classic Knorr pyrazole synthesis, to afford the target pyrazole.

Synthesis_Pathway 2-Acetylfuran 2-Acetylfuran Methyl 4-(2-furyl)-2,4-dioxobutanoate Methyl 4-(2-furyl)-2,4-dioxobutanoate 2-Acetylfuran->Methyl 4-(2-furyl)-2,4-dioxobutanoate  Claisen Condensation    (Step 1) Dimethyl Oxalate Dimethyl Oxalate Dimethyl Oxalate->Methyl 4-(2-furyl)-2,4-dioxobutanoate This compound This compound Methyl 4-(2-furyl)-2,4-dioxobutanoate->this compound  Knorr Pyrazole Synthesis    (Step 2) Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(2-furyl)-2,4-dioxobutanoate

This step involves a mixed Claisen condensation reaction. A strong base, such as sodium methoxide, is used to generate an enolate from 2-acetylfuran, which then attacks dimethyl oxalate.

Reaction Scheme:

Detailed Protocol:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous methanol (150 mL).

  • Base Formation: Sodium metal (1.15 g, 0.05 mol) is added portion-wise to the methanol under a nitrogen atmosphere. The mixture is stirred until all the sodium has dissolved to form sodium methoxide.

  • Reactant Addition: A solution of 2-acetylfuran (5.5 g, 0.05 mol) and dimethyl oxalate (7.08 g, 0.06 mol) in anhydrous methanol (50 mL) is added dropwise to the sodium methoxide solution at room temperature over a period of 30 minutes.

  • Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is dissolved in water (100 mL) and acidified to pH 3-4 with 2N hydrochloric acid.

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated under reduced pressure to yield the crude product. Purification is achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford methyl 4-(2-furyl)-2,4-dioxobutanoate as a solid.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Amount (g)Moles (mol)Yield (%)
2-Acetylfuran110.115.50.05-
Dimethyl Oxalate118.097.080.06-
Sodium Methoxide54.02(from 1.15 g Na)0.05-
Methyl 4-(2-furyl)-2,4-dioxobutanoate196.16~7.85~0.04~80
Step 2: Synthesis of this compound

This step is a Knorr pyrazole synthesis, a classic method for the formation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.

Reaction Scheme:

Detailed Protocol:

  • Preparation: A round-bottom flask is charged with methyl 4-(2-furyl)-2,4-dioxobutanoate (3.92 g, 0.02 mol) and ethanol (80 mL).

  • Hydrazine Addition: Hydrazine hydrate (1.1 mL, ~0.022 mol, ~1.1 equivalents) is added to the solution, followed by a catalytic amount of glacial acetic acid (0.3 mL).

  • Reaction: The reaction mixture is heated to reflux for 3-5 hours. The reaction should be monitored by TLC to confirm the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is partially evaporated under reduced pressure.

  • Precipitation and Filtration: The cooled solution is poured into ice-water (100 mL), leading to the precipitation of the product. The solid is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Amount (g)Moles (mol)Yield (%)
Methyl 4-(2-furyl)-2,4-dioxobutanoate196.163.920.02-
Hydrazine Hydrate50.06 (for N2H4·H2O)~1.1~0.022-
This compound192.17~3.27~0.017~85

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Knorr Pyrazole Synthesis A1 Prepare NaOCH3 in Methanol B1 Add 2-Acetylfuran and Dimethyl Oxalate A1->B1 C1 Reflux for 4-6 hours B1->C1 D1 Solvent Removal C1->D1 E1 Acidify and Extract with Ethyl Acetate D1->E1 F1 Dry, Filter, and Evaporate E1->F1 G1 Column Chromatography F1->G1 A2 Dissolve Diketoester in Ethanol G1->A2 Intermediate Product B2 Add Hydrazine Hydrate and Acetic Acid A2->B2 C2 Reflux for 3-5 hours B2->C2 D2 Cool and Partially Evaporate C2->D2 E2 Precipitate in Ice-Water D2->E2 F2 Filter and Dry E2->F2 G2 Recrystallization F2->G2

In-Depth Technical Guide: Characterization of Methyl 3-(2-Furyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its synthesis, spectroscopic properties, and physical characteristics, presenting data in a structured format for ease of reference and comparison.

Chemical Structure and Properties

This compound possesses a pyrazole core substituted with a furan ring at the 3-position and a methyl ester at the 5-position. The presence of these functional groups and heteroaromatic systems imparts specific chemical properties and potential for biological activity.

Molecular Formula: C₉H₈N₂O₃

Molecular Weight: 192.17 g/mol

Synthesis

The synthesis of this compound can be achieved through a cyclocondensation reaction. A plausible and efficient route involves the reaction of a β-ketoester, specifically methyl 4-(2-furyl)-2,4-dioxobutanoate, with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for pyrazole synthesis.

Materials:

  • Methyl 4-(2-furyl)-2,4-dioxobutanoate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve methyl 4-(2-furyl)-2,4-dioxobutanoate (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with stirring. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Synthesis Workflow

Synthesis_of_Methyl_3-(2-furyl)-1H-pyrazole-5-carboxylate reagent1 Methyl 4-(2-furyl)-2,4-dioxobutanoate reaction Cyclocondensation reagent1->reaction reagent2 Hydrazine Hydrate reagent2->reaction solvent Ethanol solvent->reaction Reflux product This compound workup Aqueous Workup & Purification reaction->workup workup->product

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is based on data from nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
13.90br s1HNH (pyrazole)
7.68dd (J=1.8, 0.8 Hz)1HH-5' (furan)
7.10s1HH-4 (pyrazole)
6.83dd (J=3.5, 0.8 Hz)1HH-3' (furan)
6.56dd (J=3.5, 1.8 Hz)1HH-4' (furan)
3.91s3HOCH₃
¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
161.4C=O (ester)
149.3C-3 (pyrazole)
144.9C-5' (furan)
143.9C-2' (furan)
139.1C-5 (pyrazole)
112.3C-4' (furan)
108.6C-3' (furan)
108.4C-4 (pyrazole)
52.4OCH₃
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

m/zAssignment
192[M]⁺
161[M - OCH₃]⁺
133[M - CO₂CH₃]⁺

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment (Theoretical)
~3400-3200O-H stretch (of carboxylic acid, broad due to H-bonding)
~3100-3000C-H stretch (aromatic)
~1700C=O stretch (ester, expected for the title compound)

Physical Properties

Due to the limited availability of experimental data in peer-reviewed publications, the melting point and crystal structure of this compound have not been definitively reported.

Biological Activity and Potential Applications

While many pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, the specific biological functions and potential applications of this compound have not been extensively studied.[1] Further research is required to elucidate its pharmacological profile and potential as a lead compound in drug discovery. The structural motifs present, however, suggest that it may be a valuable scaffold for the development of novel therapeutic agents.

Conclusion

This technical guide has summarized the available characterization data for this compound. The provided spectroscopic data confirms the structure of the molecule. While a plausible synthetic route is outlined, further experimental validation and investigation into the physical properties and biological activities are necessary to fully realize the potential of this compound in the fields of chemical research and drug development.

References

An In-depth Technical Guide to the Spectroscopic Profile of Methyl 3-(2-Furyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Spectroscopic Data

The structural and electronic properties of pyrazole derivatives, particularly those incorporating furan moieties, are of significant interest due to their potential applications in medicinal chemistry and materials science.[1] A comprehensive understanding of their spectroscopic data is crucial for their identification and characterization.

The predicted ¹H NMR spectrum of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate in a solvent like DMSO-d₆ would likely exhibit distinct signals corresponding to the pyrazole, furan, and methyl ester protons. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
NH (pyrazole)13.0 - 14.0broad singlet-
H4 (pyrazole)7.0 - 7.2singlet-
H5' (furan)7.7 - 7.9doublet~1.8
H3' (furan)6.8 - 7.0doublet~3.5
H4' (furan)6.6 - 6.7doublet of doublets~3.5, ~1.8
OCH₃ (ester)3.8 - 3.9singlet-

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are based on DFT calculations for the corresponding carboxylic acid and known values for similar pyrazole esters.[2][3][4]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester)160 - 162
C5 (pyrazole)138 - 140
C3 (pyrazole)148 - 150
C4 (pyrazole)108 - 110
C2' (furan)144 - 146
C5' (furan)142 - 144
C3' (furan)112 - 114
C4' (furan)110 - 112
OCH₃ (ester)52 - 53

The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule. These predictions are based on typical values for pyrazole esters and theoretical calculations for the related carboxylic acid.[5][6]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (pyrazole)3200 - 3400Medium, Broad
C-H stretch (aromatic)3100 - 3150Medium
C-H stretch (methyl)2950 - 3000Medium
C=O stretch (ester)1710 - 1730Strong
C=N stretch (pyrazole)1580 - 1620Medium
C=C stretch (furan/pyrazole)1450 - 1550Medium-Strong
C-O stretch (ester)1250 - 1300Strong

The mass spectrum (electron ionization) is predicted to show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₈N₂O₃, MW: 192.17 g/mol ). The fragmentation pattern would likely involve the loss of the methoxy group from the ester, followed by the loss of carbon monoxide.[7]

m/z Predicted Fragment Interpretation
192[M]⁺Molecular Ion
161[M - OCH₃]⁺Loss of methoxy radical
133[M - OCH₃ - CO]⁺Subsequent loss of carbon monoxide
94[C₅H₄N₂O]⁺Fragmentation of the pyrazole-furan core
67[C₄H₃O]⁺Furyl cation

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for this compound involves a multi-step process, which is a common strategy for the synthesis of substituted pyrazoles.[8]

Synthetic Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Esterification A Ethyl 2-furoate D Ethyl 3-(2-furyl)-3-oxopropanoate A->D B Ethyl acetate B->D C Sodium ethoxide C->D F Ethyl 3-(2-furyl)-1H-pyrazole-5-carboxylate D->F E Hydrazine hydrate E->F H 3-(2-Furyl)-1H-pyrazole-5-carboxylic acid F->H G NaOH G->H J This compound H->J I Methanol, H₂SO₄ I->J

Caption: Proposed multi-step synthesis of this compound.

Step 1: Synthesis of Ethyl 3-(2-furyl)-3-oxopropanoate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol.

  • Add a mixture of ethyl 2-furoate and ethyl acetate dropwise to the cooled solution with constant stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours, then heat to reflux for 2-3 hours.

  • Cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid to neutralize the base.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.

Step 2: Synthesis of Ethyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

  • Dissolve the crude ethyl 3-(2-furyl)-3-oxopropanoate in ethanol.

  • Add hydrazine hydrate to the solution and reflux the mixture for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure ethyl pyrazole carboxylate.

Step 3: Hydrolysis to 3-(2-Furyl)-1H-pyrazole-5-carboxylic acid

  • Dissolve the ethyl 3-(2-furyl)-1H-pyrazole-5-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution.[9]

  • Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.[9]

  • Filter the precipitate, wash with cold water, and dry to obtain the carboxylic acid.

Step 4: Esterification to this compound

  • Suspend the 3-(2-furyl)-1H-pyrazole-5-carboxylic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel.

Spectroscopic_Analysis_Workflow Start Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR FTIR FT-IR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS Data Spectroscopic Data (Chemical Shifts, Frequencies, m/z) NMR->Data FTIR->Data MS->Data

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

¹H and ¹³C NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Acquire the ¹³C NMR spectrum on the same instrument.

  • Process the spectra using appropriate software to determine chemical shifts (referenced to the residual solvent peak), coupling constants, and multiplicities.

FT-IR Spectroscopy:

  • Obtain the FT-IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into a mass spectrometer, typically using an electron ionization (EI) source.

  • Acquire the mass spectrum, ensuring detection of the molecular ion and major fragment ions.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile for this compound. The tabulated data and proposed experimental protocols offer a valuable resource for researchers working on the synthesis and characterization of this and related compounds. It is imperative that future work focuses on the experimental validation of these predictions to establish a definitive spectroscopic database for this promising heterocyclic compound.

References

An In-depth Technical Guide on the Potential Biological Activity of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a furan group and a methyl carboxylate group. While specific research on the biological activities of this exact molecule is not extensively documented in publicly available literature, the core pyrazole and furan moieties are well-established pharmacophores present in numerous biologically active compounds.[1][2][3][4][5] This guide, therefore, provides a comprehensive overview of the potential biological activities of this compound by examining the known activities of structurally related pyrazole and furan derivatives. This analysis is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this class of compounds.

The pyrazole nucleus is a versatile scaffold known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, anticancer, and enzyme inhibitory activities.[2][3][4][6][7] Similarly, the furan ring is a common structural motif in many natural and synthetic bioactive molecules. The combination of these two heterocyclic systems in one molecule suggests the potential for synergistic or unique biological effects.

Potential Biological Activities

Based on the activities of related compounds, this compound is a promising candidate for investigation in several therapeutic areas.

Antimicrobial and Antifungal Activity

Pyrazole derivatives are widely recognized for their antimicrobial properties.[1][3][8][9] Numerous studies have reported the synthesis of pyrazole-containing compounds with significant activity against various strains of bacteria and fungi.[9][10][11] For instance, some novel pyrazole derivatives have shown pronounced effects on strains of Staphylococcus aureus and Escherichia coli, as well as fungi of the genus Candida.[10] The general mechanism of action for many antimicrobial azoles involves the inhibition of essential microbial enzymes.

Table 1: Summary of Antimicrobial Activity of Structurally Related Pyrazole Derivatives

Compound Class Test Organisms Activity Range Reference
Pyrazole-4-carbaldehyde derivatives S. aureus ATCC 25923, E. coli ATCC 25922, Candida sp. Pronounced effect [10]
Pyrazole-1-carboxamides S. aureus, P. aeruginosa, E. coli, C. albicans Varied [8]
1,5-Diaryl pyrazoles Gram-positive and Gram-negative bacteria Good activity [3]

| Pyrazole-3-carboxylic acid derivatives | C. tropicalis, C. parapsilosis, C. glabrata | Good inhibitory effects |[9] |

Anticancer Activity

The pyrazole scaffold is a key component in several anticancer agents.[12][13][14] Derivatives of pyrazole have demonstrated potent anti-proliferative activity against a broad range of tumor cell lines, often by inducing apoptosis or causing cell cycle arrest.[13][15][16] For example, certain 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives have shown selective inhibition of human B-cell lymphoma cell lines and induce cell cycle arrest at the G0/G1 interphase.[15] The presence of different substituents on the pyrazole ring can significantly influence the cytotoxic efficacy.[6]

Table 2: Summary of Anticancer Activity of Structurally Related Pyrazole Derivatives

Compound Class Cell Lines IC50 / Effect Reference
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives Hematologic and solid tumor cancer cell lines Potent anti-proliferative activity, G0/G1 cell cycle arrest [15]
Pyrazole-5-carboxamide derivatives Six cancer cell lines Promising cytotoxicity [12]
Pyrazoline derivatives HL-60, MCF-7, MDA-MB-231 IC50 values in the micromolar range [16]
3,5-Disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamides HepG-2 IC50 values of 6.78 µM and 16.02 µM for specific derivatives [13]

| 3,5-Diphenyl-1H-pyrazole | CFPAC-1 (pancreatic cancer) | Moderate cytotoxicity (IC50 = 61.7 ± 4.9 µM) |[14] |

Anti-inflammatory Activity

Anti-inflammatory properties are another hallmark of pyrazole-containing compounds.[17][18][19] Some well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, feature a pyrazole core. These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes.[6] Studies on various pyrazole derivatives have demonstrated significant anti-inflammatory effects in animal models of inflammation, such as the carrageenan-induced paw edema model.[18][19]

Table 3: Summary of Anti-inflammatory Activity of Structurally Related Pyrazole Derivatives

Compound Class Model Effect Reference
2-Acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives Carrageenan-induced inflammation, cotton-ball granuloma Pronounced anti-inflammatory effect [17]
Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives Carrageenan-induced rat paw edema Significant anti-inflammatory activity [18]

| 3-Methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides | Carrageenan-induced rat paw edema | Good anti-inflammatory activity |[19] |

Enzyme Inhibition

The potential for this compound to act as an enzyme inhibitor is significant. Pyrazole derivatives have been shown to inhibit a variety of enzymes, including protein kinases, COX enzymes, and microbial enzymes.[6][16] For example, certain pyrazoline derivatives have shown potent inhibitory activity against EGFR, HER2, and VEGFR2 kinases, which are important targets in cancer therapy.[16] Additionally, some pyrazole compounds have been investigated as inhibitors of Δ1-pyrroline-5-carboxylate reductase, an enzyme involved in proline biosynthesis, suggesting potential as antibacterial agents.[20]

Experimental Protocols for Biological Evaluation

Detailed methodologies for assessing the potential biological activities of a novel compound like this compound would typically follow established protocols.

Antimicrobial Susceptibility Testing

A common method for evaluating antimicrobial activity is the broth microdilution method.[1]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a specific cell density (e.g., 105 CFU/mL).

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and the cytotoxic potential of a compound.[12]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This is a widely used model to evaluate the acute anti-inflammatory activity of a compound.[18]

  • Animal Grouping: Rats are divided into control, standard (e.g., treated with a known anti-inflammatory drug), and test groups.

  • Compound Administration: The test compound is administered orally or intraperitoneally to the test groups.

  • Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution is given in the right hind paw of each rat to induce inflammation.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Visualizations

General Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial/Fungal Culture D Inoculation with Microbes A->D B Test Compound Stock Solution C Serial Dilution in 96-well Plate B->C C->D E Incubation D->E F Visual Inspection/Absorbance Reading E->F G Determination of MIC F->G

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

General Workflow for In Vitro Cytotoxicity (MTT) Assay

G A Seed Cancer Cells in 96-well Plate B Incubate Overnight A->B C Treat with Test Compound (Varying Concentrations) B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals (DMSO) F->G H Measure Absorbance G->H I Calculate IC50 Value H->I

References

An In-depth Technical Guide to Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate and its analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry. The document details synthetic methodologies, presents quantitative biological activity data, and elucidates potential mechanisms of action, including the inhibition of key signaling pathways. Experimental protocols for synthesis and biological evaluation are provided to enable researchers to further explore this promising scaffold.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The incorporation of a furan moiety into the pyrazole scaffold can modulate the biological activity and pharmacokinetic properties of the resulting compounds. This compound represents a core structure within this class, offering multiple points for diversification and optimization of biological activity. This guide aims to consolidate the current knowledge on these derivatives and provide a practical resource for researchers in the field.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs can be achieved through several established methods for pyrazole ring formation. The most common and versatile approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

A plausible and widely used synthetic route starts from the reaction of a substituted acetophenone with diethyl oxalate to form a 1,3-dicarbonyl intermediate. This intermediate is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent esterification or transesterification can be performed if necessary.

General Synthetic Workflow

The logical workflow for the synthesis is depicted below.

Synthesis_Workflow Start Starting Materials (2-Acetylfuran, Diethyl Oxalate) Intermediate Formation of 1,3-Dicarbonyl Intermediate (Ethyl 4-(2-furyl)-2,4-dioxobutanoate) Start->Intermediate Base-catalyzed condensation Cyclization Cyclocondensation with Hydrazine Hydrate Intermediate->Cyclization Acid or base catalysis Product Final Product (Ethyl 3-(2-furyl)-1H-pyrazole-5-carboxylate) Cyclization->Product Esterification Optional: Transesterification to Methyl Ester Product->Esterification

Caption: General synthetic workflow for the preparation of alkyl 3-(2-furyl)-1H-pyrazole-5-carboxylates.

Detailed Experimental Protocol: Synthesis of Ethyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

This protocol is a representative procedure based on established methods for the synthesis of analogous pyrazole carboxylates.[3]

Step 1: Synthesis of Ethyl 4-(2-furyl)-2,4-dioxobutanoate (1)

  • To a solution of sodium ethoxide, prepared by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), add a mixture of 2-acetylfuran (11.0 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the mixture into ice-cold water (200 mL) and acidify with dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate 1 .

Step 2: Synthesis of Ethyl 3-(2-furyl)-1H-pyrazole-5-carboxylate (2)

  • Dissolve the crude ethyl 4-(2-furyl)-2,4-dioxobutanoate (1 ) (0.1 mol) in glacial acetic acid (50 mL).

  • Add hydrazine hydrate (5.0 g, 0.1 mol) dropwise to the solution while stirring.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture and pour it into ice-cold water (200 mL).

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol to afford pure ethyl 3-(2-furyl)-1H-pyrazole-5-carboxylate (2 ).

    • CAS Number: 33545-44-7

    • Melting Point: 135-137 °C[4]

Step 3 (Optional): Synthesis of this compound

  • To a solution of ethyl 3-(2-furyl)-1H-pyrazole-5-carboxylate (2 ) in methanol, add a catalytic amount of a suitable acid or base (e.g., sulfuric acid or sodium methoxide).

  • Reflux the mixture for several hours, monitoring the transesterification by TLC or GC-MS.

  • Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired methyl ester.

Biological Activities and Quantitative Data

Derivatives of this compound have shown promising biological activities, particularly in the areas of cancer and infectious diseases. The following tables summarize the available quantitative data for structurally related compounds.

Anticancer Activity

Pyrazole derivatives have been extensively investigated for their anticancer properties, with several analogs demonstrating potent cytotoxicity against various cancer cell lines.[5][6] The mechanism of action often involves the disruption of critical cellular processes such as cell cycle progression and microtubule dynamics.[1]

Table 1: In Vitro Anticancer Activity of Furyl-Pyrazole Analogs and Related Derivatives

Compound IDStructureCancer Cell LineIC50 / GI50 (µM)Reference
5b Methyl 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoateK562 (Leukemia)0.021
MCF-7 (Breast)1.7
A549 (Lung)0.69
Compound [I] 3-amino-5-phenylpyrazole derivativeMCF-7 (Breast)0.038[7]
4k (4-amino-1-aryl-1H-pyrazol-3-yl)(3,4,5-trimethoxyphenyl) methanone derivativePC-3 (Prostate)0.015[8]
5a Fused pyrazole derivativePC-3 (Prostate)0.006[8]
L2 3,5-diphenyl-1H-pyrazoleCFPAC-1 (Pancreatic)61.7[6]
L3 3-(trifluoromethyl)-5-phenyl-1H-pyrazoleMCF-7 (Breast)81.48[6]
Antimicrobial Activity

The pyrazole scaffold is also a key feature in many compounds with significant antimicrobial activity against a range of bacterial and fungal pathogens.[2][9][10]

Table 2: In Vitro Antimicrobial Activity of Furyl-Pyrazole Analogs and Related Derivatives

Compound IDStructureMicroorganismMIC (µg/mL)Reference
3c Pyrazole derivativeStaphylococcus aureus50[11]
Candida albicans50[11]
3a Pyrazole derivativeStaphylococcus aureus63[11]
Candida albicans31[11]
21a 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideAntibacterial62.5-125[2]
Antifungal2.9-7.8[2]
Compound 3 Pyrazole derivativeEscherichia coli0.25[10]
Compound 4 Pyrazole derivativeStreptococcus epidermidis0.25[10]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of pyrazole derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways involved in cell proliferation, survival, and inflammation.

Inhibition of Tubulin Polymerization

Several pyrazole-containing compounds have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[1][12] By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin_Inhibition Pyrazole Furyl-Pyrazole Derivative Tubulin Tubulin Dimer Pyrazole->Tubulin Binds to colchicine site Microtubule Microtubule Pyrazole->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Kinase Inhibition

Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazole derivatives have been developed as potent inhibitors of various kinases, including Janus kinases (JAKs), Aurora kinases, and Leucine-rich repeat kinase 2 (LRRK2).[13][14][15]

Kinase_Inhibition Pyrazole Furyl-Pyrazole Derivative Kinase Protein Kinase (e.g., JAK, Aurora) Pyrazole->Kinase Inhibits PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates Substrate Substrate Protein Substrate->Kinase Signaling Downstream Signaling Cascade PhosphoSubstrate->Signaling CellResponse Cellular Response (e.g., Proliferation, Survival) Signaling->CellResponse

Caption: General mechanism of kinase inhibition by pyrazole derivatives.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Several pyrazole derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[16][17][18] This suggests their potential as anti-inflammatory agents.

NFkB_Inhibition Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_active NF-κB (active) IKK->NFkB_active Leads to activation NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Inhibits Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Pyrazole Furyl-Pyrazole Derivative Pyrazole->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by pyrazole derivatives.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of compounds against cancer cell lines.[19]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[9][20]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound and its analogs represent a versatile and promising scaffold for the development of new therapeutic agents. Their accessible synthesis, coupled with a wide range of biological activities, makes them attractive candidates for further investigation. This technical guide has provided a comprehensive overview of the current knowledge, including synthetic methods, quantitative biological data, and insights into their mechanisms of action. The provided experimental protocols serve as a starting point for researchers to explore the full potential of this important class of heterocyclic compounds in drug discovery and development. Further research is warranted to synthesize and evaluate a broader range of derivatives to establish more definitive structure-activity relationships and to identify lead compounds for preclinical and clinical development.

References

Structural Analysis of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a detailed experimental protocol for its synthesis via a two-step process involving the initial formation of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid followed by Fischer esterification. Due to the limited availability of direct experimental crystallographic and spectroscopic data for the title compound in publicly accessible literature, this guide presents theoretical structural and spectroscopic data derived from Density Functional Theory (DFT) calculations performed on the closely related parent compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.[1] This theoretical data provides valuable insights into the expected molecular geometry and spectral characteristics of the methyl ester.

Introduction

Heterocyclic compounds incorporating furan and pyrazole moieties are of significant interest due to their diverse biological activities and unique electronic properties.[1] The title compound, this compound, is a derivative of this class of molecules and holds potential for applications in drug discovery and materials science. A thorough understanding of its structural and electronic properties is crucial for the rational design of novel therapeutic agents and functional materials. This guide serves as a resource for researchers by providing a detailed methodology for its synthesis and a theoretical framework for its structural and spectroscopic characterization.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the carboxylic acid precursor, followed by an acid-catalyzed esterification.

Synthesis of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid

While a specific experimental protocol for the synthesis of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid was not found in the search results, a general and plausible method can be adapted from the synthesis of similar pyrazole derivatives. This typically involves the condensation of a β-dicarbonyl compound with hydrazine. For this specific molecule, a plausible route would involve the reaction of a furyl-substituted β-ketoester with hydrazine hydrate.

Experimental Protocol:

  • Step 1: Synthesis of Ethyl 4-(2-furyl)-2,4-dioxobutanoate. To a solution of sodium ethoxide (prepared by dissolving sodium in anhydrous ethanol) at 0-5°C, add a mixture of ethyl acetate and 2-acetylfuran dropwise with stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction is then quenched with a weak acid, and the product is extracted with an organic solvent. The solvent is removed under reduced pressure to yield the crude β-ketoester.

  • Step 2: Cyclization with Hydrazine Hydrate. Dissolve the crude ethyl 4-(2-furyl)-2,4-dioxobutanoate in ethanol, and add an equimolar amount of hydrazine hydrate. Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

  • Step 3: Saponification. After the cyclization is complete, add an excess of aqueous sodium hydroxide to the reaction mixture and continue to reflux for an additional 2-3 hours to saponify the ester.

  • Step 4: Acidification and Isolation. Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until a precipitate forms. Collect the solid precipitate by filtration, wash with cold water, and dry to obtain 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

Synthesis of this compound (Fischer Esterification)

The carboxylic acid is converted to its methyl ester via a classic Fischer esterification reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-(2-furyl)-1H-pyrazole-5-carboxylic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Separate the organic layer and wash it with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials: - Ethyl Acetate - 2-Acetylfuran - Hydrazine Hydrate - Methanol Step1 Step 1: Claisen Condensation (Formation of β-ketoester) Start->Step1 NaOEt, Ethanol Step2 Step 2: Pyrazole Synthesis (Cyclization with Hydrazine) Step1->Step2 Ethanol, Reflux Intermediate Intermediate: 3-(2-furyl)-1H-pyrazole-5-carboxylic acid Step2->Intermediate Step3 Step 3: Fischer Esterification (Methanol, H₂SO₄ catalyst) Intermediate->Step3 Reflux Product Final Product: This compound Step3->Product

References

Quantum Chemical Studies of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate. The electronic structure, spectroscopic characteristics, and molecular reactivity of this heterocyclic compound are explored through theoretical investigations. The data presented herein is primarily based on Density Functional Theory (DFT) studies of the closely related parent compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, offering valuable insights into the behavior of its methyl ester derivative. The substitution of the carboxylic acid's acidic proton with a methyl group is expected to have a nuanced influence on the molecule's electronic and spectroscopic properties.

Molecular Structure and Geometry

Quantum chemical calculations, specifically DFT at the B3LYP/6-31G(d) level of theory, have been employed to determine the most stable conformation of the core 3-(2-furyl)-1H-pyrazole structure.[1][2][3][4] The geometry optimization reveals a predominantly planar structure for the molecule.[1][4] This planarity is a result of the conjugated π-systems of the furan and pyrazole rings.

Table 1: Selected Optimized Geometrical Parameters (Calculated for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid)

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthN-N (pyrazole)1.337
Bond LengthC=O (carboxylate)1.21 (approx.)
Bond LengthC-O (carboxylate)1.35 (approx.)
Dihedral AngleFuran-Pyrazole~0°

Note: The bond lengths for the carboxylate group in the methyl ester will differ slightly from the carboxylic acid due to the electronic effects of the methyl group.

Electronic Properties

The electronic characteristics of the molecule have been investigated through Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping. These analyses are crucial for understanding the compound's reactivity and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, provides a measure of the molecule's chemical stability and reactivity. For the parent carboxylic acid, the HOMO-LUMO energy gap has been calculated to be approximately 4.458 eV.[1] This relatively large gap suggests high electronic stability and low chemical reactivity.[1][4]

Table 2: Calculated Electronic Properties (for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid)

PropertyValue (eV)
HOMO Energy-6.5 (approx.)
LUMO Energy-2.0 (approx.)
HOMO-LUMO Energy Gap (ΔE)4.458
Molecular Electrostatic Potential (MEP)

The MEP surface illustrates the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the MEP map reveals that the most negative potential is localized around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring, indicating these as likely sites for electrophilic attack. The hydrogen atoms, particularly of the N-H and O-H groups, exhibit positive electrostatic potential.

Spectroscopic Properties

Theoretical calculations provide valuable predictions of the spectroscopic signatures of the molecule, which can aid in its experimental characterization.

Vibrational Spectroscopy (FT-IR)

The theoretical FT-IR spectrum of the carboxylic acid analogue shows characteristic vibrational modes.[1] A broad band in the 3400–3200 cm⁻¹ region is attributed to the O-H stretching of the carboxylic acid, which would be absent in the methyl ester.[1] C-H stretching vibrations for the aromatic rings are observed between 3100 and 3000 cm⁻¹.[1] The spectrum for this compound is expected to show a prominent C=O stretching vibration for the ester group, typically in the range of 1735-1750 cm⁻¹.

NMR Spectroscopy

Theoretical ¹³C NMR chemical shifts for the parent carboxylic acid have been calculated. A notable signal around 140 ppm is assigned to a carbon atom in the furan ring bonded to the electronegative oxygen atom.[1] The chemical shifts for the methyl ester will be influenced by the presence of the additional methyl group, which will exhibit a characteristic signal in the ¹H NMR spectrum (typically around 3.5-4.0 ppm) and the ¹³C NMR spectrum (around 50-60 ppm).

Experimental and Computational Protocols

The theoretical data presented is primarily derived from studies employing Density Functional Theory (DFT).

Computational Methodology:

  • Software: Gaussian 09 software suite.[1]

  • Method: Density Functional Theory (DFT).

  • Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1]

  • Basis Set: 6-31G(d).[1]

  • Procedure:

    • The initial molecular structure is drawn using a molecular editor.

    • Full geometry optimization is performed to find the lowest energy conformation.

    • Vibrational frequency calculations are carried out on the optimized geometry to confirm it as a true minimum on the potential energy surface and to predict the IR spectrum.

    • Electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential are calculated based on the optimized structure.

    • NMR shielding tensors are calculated to predict the NMR spectra.

Visualizations

The following diagrams illustrate the computational workflow and conceptual relationships in the quantum chemical study of this compound.

computational_workflow cluster_input Input cluster_dft DFT Calculation (B3LYP/6-31G(d)) cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation geom_opt->electronic_prop opt_geom Optimized Geometry (Planar Structure) geom_opt->opt_geom ir_spectrum Predicted IR Spectrum freq_calc->ir_spectrum nmr_spectrum Predicted NMR Spectrum electronic_prop->nmr_spectrum homo_lumo HOMO-LUMO Energies (Electronic Stability) electronic_prop->homo_lumo mep Molecular Electrostatic Potential (Reactivity Sites) electronic_prop->mep

Caption: Computational workflow for DFT analysis.

electronic_properties_relationship homo HOMO Energy energy_gap HOMO-LUMO Gap (ΔE) homo->energy_gap lumo LUMO Energy lumo->energy_gap stability Chemical Stability & Kinetic Hardness energy_gap->stability reactivity Chemical Reactivity energy_gap->reactivity mep Molecular Electrostatic Potential (MEP) interaction_sites Electrophilic & Nucleophilic Sites mep->interaction_sites

References

Commercial Suppliers and Technical Guide: Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its commercial availability, physicochemical properties, plausible synthetic routes with experimental protocols, and potential applications in drug development, particularly focusing on its role as a scaffold for kinase inhibitors and antimicrobial agents.

Commercial Availability

This compound is available from several chemical suppliers catering to the research and development market. One prominent distributor is Sigma-Aldrich , which sources the compound from Life Chemicals Inc. [1]. Researchers interested in procuring this compound should refer to the suppliers' websites for the most current information on availability, pricing, and packaging.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 34042-72-3[1]
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol [1]
Physical Form Solid[1]
Purity ≥95%[1]
InChI Key NGPYFWYJJUVZPA-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methods for pyrazole ring formation. Two plausible and widely utilized synthetic strategies are detailed below.

Route 1: 1,3-Dipolar Cycloaddition of a Diazo Compound with an Alkyne

This approach is a powerful and regioselective method for the construction of the pyrazole ring system. It involves the reaction of a diazo compound with an activated alkyne.[2][3][4][5][6]

Reaction Scheme:

start Methyl diazoacetate + 2-Ethynylfuran product This compound start->product [3+2] Cycloaddition start Methyl 4-(2-furyl)-2,4-dioxobutanoate + Hydrazine hydrate product This compound start->product Condensation/Cyclization Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Inhibition of pro-apoptotic factors Cell Growth and Proliferation Cell Growth and Proliferation mTORC1->Cell Growth and Proliferation This compound Derivative This compound Derivative This compound Derivative->Akt Inhibition

References

Methodological & Application

Application Notes and Protocols: Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate as a foundational scaffold in the synthesis of novel compounds with significant therapeutic potential. The unique juxtaposition of the furan and pyrazole rings offers a rich chemical space for derivatization, leading to potent kinase inhibitors, as well as antimicrobial and anticancer agents.

Introduction

This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of a wide array of biologically active molecules. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, known for its ability to participate in hydrogen bonding and other non-covalent interactions within biological targets. The furan moiety introduces additional structural diversity and can be a key contributor to the biological activity of the final compounds. This document outlines the synthesis of the building block and its subsequent elaboration into therapeutically relevant derivatives, supported by detailed experimental protocols and biological activity data.

Synthesis of the Building Block

The synthesis of this compound can be achieved through a classical Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. In this case, a furan-containing β-ketoester is the key precursor.

Protocol 1: Synthesis of this compound

This protocol describes a two-step process starting from furfural, a renewable platform chemical.

Step 1: Synthesis of Methyl 4-(2-furyl)-2,4-dioxobutanoate

  • To a solution of sodium methoxide (1 equivalent) in anhydrous methanol, add furfural (1 equivalent) and dimethyl oxalate (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 4-(2-furyl)-2,4-dioxobutanoate.

Step 2: Cyclocondensation to form this compound

  • Dissolve methyl 4-(2-furyl)-2,4-dioxobutanoate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Applications in Medicinal Chemistry

This compound is a versatile precursor for the synthesis of various derivatives, primarily through modifications at the ester and the pyrazole nitrogen.

Synthesis of Pyrazole-5-carboxamides

The ester group can be readily converted to an amide, a common functional group in many drug molecules that can act as a hydrogen bond donor and acceptor.

Step 1: Hydrolysis to 3-(2-furyl)-1H-pyrazole-5-carboxylic acid

  • Dissolve this compound (1 equivalent) in a mixture of methanol and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).

  • Stir the mixture at room temperature or gently heat to 50-60 °C for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

Step 2: Amide Coupling

  • Suspend 3-(2-furyl)-1H-pyrazole-5-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Add a suitable amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted pyrazole-5-carboxamide.

Synthesis of Pyrazole-5-carbohydrazides

Hydrazides are also important intermediates and can be used to synthesize more complex heterocyclic systems.

  • Dissolve this compound (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (5-10 equivalents).

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Filter the solid, wash with cold ethanol, and dry to obtain 3-(2-furyl)-1H-pyrazole-5-carbohydrazide.

Biological Activities of Derivatives

Derivatives of the 3-(2-furyl)-1H-pyrazole-5-carboxylate scaffold have shown significant potential as inhibitors of key signaling pathways implicated in cancer and inflammation.

Anticancer Activity: Kinase Inhibition

Many pyrazole-containing compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein (MAP) Kinase are two such targets.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Inhibiting VEGFR-2 can thus be an effective anticancer strategy.

The p38 MAP kinase signaling pathway is involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibitors of p38 MAP kinase are therefore being investigated for the treatment of inflammatory diseases and have also shown relevance in oncology.[2][3]

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
3i VEGFR-28.93Sorafenib30
9 VEGFR-2220Erlotinib200
12 VEGFR-2-Erlotinib200
BIRB 796 (45) p38 MAP Kinase38SB 203580-
16 p38 MAP Kinase2.5--

Note: Data is compiled from various sources for illustrative purposes and may not be directly comparable.[4][5]

Antimicrobial Activity

The pyrazole scaffold is also a component of many compounds with significant antimicrobial properties.

Table 2: In Vitro Antimicrobial Activity of Pyrazole Derivatives (MIC in µg/mL)

Compound IDS. aureusE. coliC. albicansReference DrugMIC (µg/mL)
7af -->50Carbendazol-
7bc -->50Carbendazol-
9b ---Thifluzamide-
21a 62.5-2.9Chloramphenicol/Clotrimazole-

Note: Data is compiled from various sources for illustrative purposes and may not be directly comparable.[6][7][8][9]

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathways and experimental workflows can aid in understanding the rationale behind the use of this compound as a building block.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor Furyl-Pyrazole Derivative Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Inhibition.

p38_MAPK_Signaling_Pathway Stress Cellular Stress/ Cytokines MKK MKK3/6 Stress->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates MK2 MAPKAPK2 p38->MK2 Activates Cytokines TNF-α, IL-1β Production MK2->Cytokines Inhibitor Furyl-Pyrazole Derivative Inhibitor->p38

Caption: p38 MAP Kinase Signaling Pathway and Inhibition.

Experimental_Workflow Start Methyl 3-(2-furyl)-1H- pyrazole-5-carboxylate Hydrolysis Hydrolysis (Protocol 2, Step 1) Start->Hydrolysis Hydrazinolysis Hydrazinolysis (Protocol 3) Start->Hydrazinolysis CarboxylicAcid 3-(2-furyl)-1H-pyrazole- 5-carboxylic acid Hydrolysis->CarboxylicAcid AmideCoupling Amide Coupling (Protocol 2, Step 2) Amides N-substituted Pyrazole-5-carboxamides AmideCoupling->Amides Hydrazide Pyrazole-5-carbohydrazide Hydrazinolysis->Hydrazide CarboxylicAcid->AmideCoupling BioAssay Biological Assays (Kinase, Antimicrobial) Amides->BioAssay Hydrazide->BioAssay

Caption: Synthetic Workflow for Derivative Synthesis.

Conclusion

This compound is a high-value building block for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse chemical libraries. The demonstrated potential of its derivatives to inhibit critical biological targets such as VEGFR-2 and p38 MAP kinase, as well as their antimicrobial properties, underscores the importance of this scaffold in modern drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this versatile molecule.

References

Application Notes and Protocols for the Synthesis of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on a classical and robust approach involving the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. The primary intermediate, methyl 4-(2-furyl)-2,4-dioxobutanoate, is first synthesized via a Claisen condensation, followed by its reaction with hydrazine hydrate to yield the target pyrazole derivative. This protocol offers a reliable and scalable method for obtaining the desired product.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that are prevalent in many pharmaceuticals and bioactive molecules.[1] The pyrazole scaffold is a key component in drugs with a wide range of activities, including anti-inflammatory, analgesic, and anti-cancer properties. The incorporation of a furan moiety can further modulate the biological activity of the resulting molecule. The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules in drug development programs. The synthetic route described herein is a two-step process that is amenable to laboratory-scale synthesis.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Synthesis of Methyl 4-(2-furyl)-2,4-dioxobutanoate (1): A Claisen condensation between methyl 2-furoate and methyl acetate.

  • Synthesis of this compound (2): Cyclocondensation of the intermediate diketoester (1) with hydrazine hydrate.

Reaction_Scheme cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclocondensation furan_ester Methyl 2-furoate diketoester Methyl 4-(2-furyl)-2,4-dioxobutanoate (1) furan_ester->diketoester + Methyl acetate (NaH, THF) methyl_acetate Methyl acetate diketoester_step2 Methyl 4-(2-furyl)-2,4-dioxobutanoate (1) pyrazole This compound (2) diketoester_step2->pyrazole + Hydrazine hydrate (Ethanol, Reflux) hydrazine Hydrazine hydrate

Caption: Overall two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(2-furyl)-2,4-dioxobutanoate (1)

This procedure is adapted from standard Claisen condensation protocols for the synthesis of 1,3-diketones.

Materials:

  • Methyl 2-furoate

  • Methyl acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) to anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of methyl 2-furoate (1.0 equivalent) and methyl acetate (1.5 equivalents) in anhydrous THF.

  • Add the solution from the dropping funnel to the sodium hydride suspension dropwise over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (2)

This procedure is based on the well-established Knorr pyrazole synthesis.[1]

Materials:

  • Methyl 4-(2-furyl)-2,4-dioxobutanoate (1)

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-(2-furyl)-2,4-dioxobutanoate (1) (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to afford the pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of pyrazole carboxylate derivatives from 1,3-diketoesters, which can be considered analogous to the described protocol.

StepReactantsReagents/SolventsTemp. (°C)Time (h)Yield (%)
1Methyl 2-furoate, Methyl acetateNaH, THF0 to RT12-1660-75
2Methyl 4-(2-furyl)-2,4-dioxobutanoate, Hydrazine hydrateEthanolReflux2-475-90

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and purification methods.

Experimental Workflow

G cluster_prep Preparation of Methyl 4-(2-furyl)-2,4-dioxobutanoate cluster_cyclization Synthesis of this compound A Charge flask with NaH and anhydrous THF B Cool to 0°C A->B D Add ester solution dropwise to NaH suspension B->D C Prepare solution of methyl 2-furoate and methyl acetate in THF C->D E Warm to room temperature and stir for 12-16h D->E F Quench with 1M HCl E->F G Extract with ethyl acetate F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I J Dissolve diketoester in ethanol I->J Proceed to next step K Add hydrazine hydrate J->K L Reflux for 2-4h K->L M Cool to precipitate product L->M N Filter and wash with cold ethanol M->N O Recrystallize for purification N->O

Caption: Detailed workflow for the two-step synthesis.

Conclusion

The protocol described provides a comprehensive guide for the synthesis of this compound. The methodology is based on fundamental and reliable organic reactions, ensuring a high probability of success for researchers in the field of medicinal chemistry and drug development. The clear, step-by-step instructions, along with the visual workflow, facilitate the practical implementation of this synthesis.

References

Application Notes and Protocols for the Analysis of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the characterization and evaluation of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate. This heterocyclic compound, featuring both a furan and a pyrazole moiety, is of interest for potential applications in drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The inclusion of a furan ring may further modulate its biological profile. Notably, structurally related compounds, such as 3-Amino-5-(2-furyl)pyrazole, have been identified as binders of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a key regulator in cancer cell signaling pathways.[2] This document outlines a plausible synthetic route, analytical characterization methods, and protocols for assessing its potential as an anticancer agent by targeting pathways involving PDK1.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₈N₂O₃

  • Molecular Weight: 192.17 g/mol

  • Structure:

    alt text

Synthesis Protocol: A Plausible Approach via 1,3-Dipolar Cycloaddition

Reaction Scheme:

Materials:

  • 2-Ethynylfuran

  • Methyl diazoacetate

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-ethynylfuran (1.0 eq) in anhydrous toluene.

  • To this solution, add a solution of methyl diazoacetate (1.1 eq) in anhydrous toluene dropwise at room temperature under an inert atmosphere.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting materials), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Workflow Diagram:

G start Start dissolve Dissolve 2-ethynylfuran in anhydrous toluene start->dissolve add_diazo Add methyl diazoacetate solution dropwise at RT dissolve->add_diazo reflux Heat to reflux and monitor by TLC add_diazo->reflux cool Cool to room temperature reflux->cool evaporate Evaporate solvent under reduced pressure cool->evaporate chromatography Purify by column chromatography evaporate->chromatography product This compound chromatography->product

Caption: Synthetic workflow for this compound.

Analytical Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques. Below are the expected data based on theoretical calculations for the parent carboxylic acid and experimental data from analogous pyrazole derivatives.[3][4]

Data Presentation:

Analytical Technique Expected Observations
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 3.9 (s, 3H, OCH₃), 6.5-6.6 (m, 1H, furan-H), 7.0-7.2 (m, 1H, pyrazole-H), 7.4-7.6 (m, 2H, furan-H), ~10-12 (br s, 1H, NH).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 52-53 (OCH₃), 108-112 (furan-CH), 112-115 (pyrazole-CH), 142-145 (furan-CH), 145-150 (pyrazole-C), 150-155 (furan-C), ~160 (C=O).
Mass Spectrometry (ESI+)m/z: 193.06 [M+H]⁺, 215.04 [M+Na]⁺.
FT-IR (KBr)ν (cm⁻¹): ~3400-3200 (N-H stretch), ~3100-3000 (C-H aromatic stretch), ~1720 (C=O ester stretch), ~1600-1400 (C=C and C=N ring stretch).[3]

Application Notes: Potential as an Anticancer Agent

Derivatives of 3-amino-5-(2-furyl)pyrazole have been shown to act as binders for 3-phosphoinositide-dependent protein kinase 1 (PDK1), a serine/threonine kinase that is a central node in multiple signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt pathway.[2][5] PDK1 is implicated in cell survival, proliferation, and migration.[6] Therefore, this compound is a candidate for evaluation as a PDK1 inhibitor and, consequently, as a potential anticancer agent.

Proposed Signaling Pathway Involvement:

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3. PIP3 recruits both Akt and PDK1 to the cell membrane, where PDK1 phosphorylates and activates Akt. Activated Akt then phosphorylates a range of downstream targets, including mTOR, leading to cell proliferation and inhibition of apoptosis. Inhibition of PDK1 would disrupt this signaling cascade, potentially leading to cell cycle arrest and apoptosis in cancer cells.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Inhibitor Methyl 3-(2-furyl)-1H- pyrazole-5-carboxylate Inhibitor->PDK1 Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by targeting PDK1.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is to determine the cytotoxic effect of this compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow Diagram:

G start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with compound (various concentrations) incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate cell viability and IC50 value read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro cytotoxicity MTT assay.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is to determine if this compound can inhibit the activity of PDK1 kinase. This assay measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition.

Materials:

  • Recombinant human PDK1 enzyme

  • PDK1 substrate peptide

  • ATP

  • This compound

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer. Include a vehicle control (DMSO) and a known PDK1 inhibitor as a positive control.

  • In a white opaque plate, add the test compound dilutions, vehicle control, and positive control to the respective wells.

  • Add the PDK1 enzyme to each well, except for the "no enzyme" control wells.

  • Initiate the kinase reaction by adding a mixture of the PDK1 substrate peptide and ATP to all wells.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Workflow Diagram:

G start Start prepare_reagents Prepare compound dilutions, enzyme, substrate, and ATP start->prepare_reagents add_to_plate Add compound and enzyme to 96-well plate prepare_reagents->add_to_plate initiate_reaction Initiate reaction with substrate/ATP mix add_to_plate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate add_detection_reagent Add ATP detection reagent incubate->add_detection_reagent incubate_rt Incubate at RT for 10 min add_detection_reagent->incubate_rt measure_luminescence Measure luminescence incubate_rt->measure_luminescence analyze_data Calculate % inhibition and IC50 value measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro kinase inhibition assay.

Conclusion

These application notes provide a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound. The provided protocols are based on established methodologies and offer a starting point for investigating the potential of this compound as a novel therapeutic agent, particularly in the context of cancer drug discovery. Further studies will be necessary to confirm its precise mechanism of action and to evaluate its efficacy and safety in more advanced preclinical models.

References

Application Notes and Protocols for Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-based compounds are a significant class of heterocyclic molecules widely utilized in the agrochemical industry due to their diverse biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2] The pyrazole scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of biological efficacy and spectrum of activity.[1] This document provides detailed application notes and experimental protocols relevant to the study of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate , a compound of interest in the exploration of new agrochemical leads. While specific experimental data on this exact molecule is limited in publicly available literature, this report extrapolates from closely related pyrazole-furan and pyrazole-carboxylate analogs to provide a foundational guide for research and development. A theoretical study using Density Functional Theory (DFT) has investigated the structural and electronic properties of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, confirming its planar conformation.[3][4]

Potential Applications in Agrochemicals

The unique combination of the pyrazole core, a furan moiety, and a methyl carboxylate group in this compound suggests potential for various agrochemical applications. Pyrazole derivatives are known to exhibit a wide range of biological activities, and the furan ring is also a component of some biologically active compounds.[5][6]

Fungicidal Activity

Many commercial fungicides are based on the pyrazole scaffold, often acting as succinate dehydrogenase inhibitors (SDHIs) that disrupt the mitochondrial respiratory chain in fungi.[1] Research on pyrazole derivatives containing a furan moiety has demonstrated significant fungicidal activity against various plant pathogens.[5][6] For instance, certain pyrazole carboxamide derivatives have shown notable in vitro activity against fungi such as Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani.[7]

Table 1: Fungicidal Activity of Analagous Pyrazole Derivatives

Compound/ClassTarget FungiEfficacy (EC50/Inhibition)Reference
Pyrazole Carboxamide DerivativesRhizoctonia solaniEC50: 0.37 µg/mL[7]
Pyrazole Derivatives with p-trifluoromethylphenyl moietyBotrytis cinerea, Rhizoctonia solani, Valsa mali, Thymelicus cucumeris, Fusarium oxysporum, Fusarium graminearumEC50 values ranging from 1.638 to 6.986 µg/mL[8]
Pyrazole Carboxylate Derivatives with ThiazoleBotrytis cinerea, Sclerotinia sclerotiorumEC50: 0.40 and 3.54 mg/L, respectively[9]
Ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylatePhytophthora infestansSignificant in vitro and in vivo activity[5][6]
Pyrazole Analogues with Aryl Trifluoromethoxy GroupFusarium graminearumEC50: 0.0530 µM[10]
Herbicidal Activity

The pyrazole ring is a key component in several commercial herbicides.[11] Studies on 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles have shown excellent herbicidal activities at a concentration of 100 mg/L.[12][13] The substitution pattern on the pyrazole ring plays a crucial role in determining the herbicidal efficacy.[12]

Table 2: Herbicidal Activity of Analagous Pyrazole Derivatives

Compound/ClassTarget WeedsEfficacyReference
5-heterocycloxy-3-methyl-1-substituted-1H-pyrazolesDigitaria sanguinalisExcellent post-emergence effect at 750 g a.i. ha⁻¹[12]
5-heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazoleBrassica napus, Echinochloa crusgalliInhibiting and bleaching activities at 100 µg/mL[14]
Phenylpyrazole derivatives with strobilurin moietiesAmaranthus retroflexusGood activity[15]
Insecticidal Activity

Pyrazole derivatives have been successfully developed as commercial insecticides.[16] For example, 1H-pyrazole-5-carboxylic acid derivatives containing oxazole and thiazole rings have demonstrated good insecticidal activity against Aphis fabae.[16][17] The insecticidal activity is highly dependent on the substituents on the pyrazole ring.[16]

Table 3: Insecticidal Activity of Analagous Pyrazole Derivatives

Compound/ClassTarget InsectsEfficacy (Mortality)Reference
1H-pyrazole-5-carboxylic acid derivativesAphis fabae85.7% mortality at 12.5 mg/L[16][17]
Aryl isoxazoline derivatives with pyrazole-5-carboxamideMythimna separataComparable to fluralaner[18]
Diamide compounds with pyrazolyl and polyfluoro-substituted phenylPlutella xylostellaOver 80% inhibition at 400 µg/mL[19]

Experimental Protocols

The following are generalized protocols for the synthesis and biological screening of pyrazole-based compounds, adapted from literature on similar structures. These should be optimized for this compound.

Synthesis Protocol: General Method for Pyrazole Carboxylate Synthesis

A plausible synthetic route for this compound could involve the reaction of a β-keto ester with a hydrazine derivative. A similar synthesis has been reported for 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate.[20][21]

Materials:

  • A suitable β-keto ester precursor containing a furan moiety.

  • Hydrazine hydrate or a substituted hydrazine.

  • Solvent (e.g., ethanol, acetic acid).

  • Catalyst (if necessary).

Procedure:

  • Dissolve the β-keto ester in the chosen solvent.

  • Add hydrazine hydrate (or substituted hydrazine) to the solution, typically in equimolar amounts.

  • The reaction mixture can be stirred at room temperature or heated under reflux, depending on the reactivity of the substrates.[22]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[20][23]

Biological Screening Protocols

This protocol is used to assess the intrinsic fungicidal activity of the compound.[7][10]

Materials:

  • Pure this compound.

  • Fungal pathogens of interest (e.g., Botrytis cinerea, Rhizoctonia solani).

  • Potato Dextrose Agar (PDA) medium.

  • Solvent for the compound (e.g., acetone, DMSO).

  • Sterile petri dishes.

  • Commercial fungicide as a positive control.

Procedure:

  • Prepare stock solutions of the test compound and the commercial fungicide in the chosen solvent.

  • Incorporate various concentrations of the test compound into the molten PDA medium. A solvent control (without the test compound) should also be prepared.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus in the center of each PDA plate.

  • Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a period sufficient for the fungus in the control plate to nearly cover the plate.

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) by probit analysis.[9]

This protocol evaluates the pre- or post-emergence herbicidal activity of the compound.[12]

Materials:

  • Pure this compound.

  • Seeds of target weed species (e.g., Digitaria sanguinalis, Amaranthus retroflexus).

  • Agar medium or filter paper.

  • Solvent for the compound.

  • Petri dishes or multi-well plates.

  • Commercial herbicide as a positive control.

Procedure:

  • Prepare a series of concentrations of the test compound in a suitable solvent.

  • For pre-emergence assay, apply the test solutions to the surface of the agar or filter paper in the petri dishes. For post-emergence, spray the solution onto young seedlings.

  • Place a specific number of seeds on the treated surface or use the treated seedlings.

  • Incubate the plates under controlled conditions of light and temperature.

  • After a set period (e.g., 7-14 days), measure the root and/or shoot length of the seedlings.

  • Calculate the percentage of growth inhibition compared to the untreated control.

This protocol assesses the toxicity of the compound to target insect pests.[16]

Materials:

  • Pure this compound.

  • Target insect species (e.g., Aphis fabae, Plutella xylostella).

  • Solvent for the compound.

  • Leaf discs or artificial diet.

  • Petri dishes or ventilated containers.

  • Commercial insecticide as a positive control.

Procedure (Leaf Dip Method for Aphids):

  • Prepare different concentrations of the test compound.

  • Dip leaf discs of a suitable host plant into the test solutions for a few seconds and allow them to air dry.

  • Place the treated leaf discs in petri dishes lined with moist filter paper.

  • Introduce a known number of insects (e.g., 10-20 adult aphids) onto each leaf disc.

  • Seal the petri dishes with a ventilated lid and incubate under controlled conditions.

  • Assess mortality after 24, 48, and 72 hours. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the percentage mortality, correcting for any mortality in the control group using Abbott's formula.

Visualizations

The following diagrams illustrate key workflows and concepts in the research and development of pyrazole-based agrochemicals.

G cluster_synthesis Synthesis Workflow Start Starting Materials (β-keto ester, hydrazine) Reaction Cyclocondensation Reaction Start->Reaction Purification Purification (Recrystallization/Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization FinalProduct This compound Characterization->FinalProduct

Caption: A generalized workflow for the synthesis of pyrazole compounds.

G cluster_screening Agrochemical Screening Workflow Compound Test Compound PrimaryScreen Primary Screening (Single high concentration) Compound->PrimaryScreen Fungicidal Fungicidal Assay PrimaryScreen->Fungicidal Herbicidal Herbicidal Assay PrimaryScreen->Herbicidal Insecticidal Insecticidal Assay PrimaryScreen->Insecticidal Active Active? Fungicidal->Active Herbicidal->Active Insecticidal->Active SecondaryScreen Secondary Screening (Dose-response, EC50/LC50) Active->SecondaryScreen Yes Lead Lead Compound SecondaryScreen->Lead

Caption: A typical workflow for agrochemical screening of a new compound.

G cluster_moa Potential Mode of Action (Fungicide) Compound Pyrazole Carboxamide (Analogue) SDH Succinate Dehydrogenase (Complex II) Compound->SDH Binds to Inhibition Inhibition SDH->Inhibition ETC Mitochondrial Electron Transport Chain Block Blockage ETC->Block ATP ATP Production CellDeath Fungal Cell Death ATP->CellDeath Inhibition->ETC Block->ATP

Caption: A potential fungicidal mode of action for pyrazole compounds.

References

Functionalization of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The pyrazole scaffold is a privileged core structure in medicinal chemistry and materials science, renowned for its diverse biological activities.[1][2] Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate is a versatile building block, offering multiple sites for functionalization to generate novel molecular entities for drug discovery and development. This document provides detailed protocols for the key functionalization reactions of this pyrazole derivative, including N-alkylation, N-arylation, and electrophilic substitution at the C4 position.

The functionalization of the pyrazole ring can be strategically approached at several positions. The two nitrogen atoms of the pyrazole ring are nucleophilic and can be targeted for alkylation and arylation. The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution reactions. Furthermore, the ester group at the C5 position can be hydrolyzed and converted into other functional groups, such as amides, which can be further modified.

Key Functionalization Strategies

The primary avenues for the functionalization of this compound involve reactions at the nitrogen atoms and the C4 carbon of the pyrazole ring.

  • N-Alkylation and N-Arylation: The presence of two nitrogen atoms in the pyrazole ring allows for the introduction of various substituents. The regioselectivity of these reactions is a critical aspect, often influenced by the reaction conditions and the nature of the substituents on the pyrazole ring.

  • Electrophilic Substitution (C4-Position): The C4 position of the pyrazole ring is electron-rich and can undergo electrophilic substitution reactions such as halogenation and nitration. This allows for the introduction of a variety of functional groups that can be used for further modifications, for example, through cross-coupling reactions.

  • Cross-Coupling Reactions: The introduction of a halogen at the C4 position opens up the possibility of various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[3]

Below are detailed protocols for these key functionalization reactions.

Experimental Protocols

N-Alkylation of this compound

N-alkylation of pyrazoles can lead to a mixture of N1 and N2 isomers. The ratio of these isomers is dependent on the reaction conditions, including the base, solvent, and alkylating agent used.

Protocol:

A representative protocol for the N-alkylation of a pyrazole derivative is as follows:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.1-1.5 eq). Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide) (1.0-1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the N1 and N2 isomers.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl IodideK₂CO₃DMF251285 (mixture of isomers)Analogous Procedure[4]
Benzyl BromideCs₂CO₃Acetonitrile80692 (mixture of isomers)Analogous Procedure[5]
Ethyl BromoacetateNaHTHF0 to 25478 (mixture of isomers)Analogous Procedure[6]
N-Arylation of this compound

Copper- and palladium-catalyzed N-arylation reactions are common methods for the synthesis of N-arylpyrazoles.

Protocol (Ullmann Condensation):

  • To a mixture of this compound (1.0 eq), an aryl halide (e.g., iodobenzene or bromobenzene) (1.2 eq), and a copper(I) catalyst such as copper(I) iodide (CuI) (0.1-0.2 eq), add a suitable base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq).

  • Add a ligand, such as L-proline or N,N'-dimethylethylenediamine (DMEDA) (0.2 eq), and a high-boiling point solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Heat the reaction mixture at a high temperature (typically 100-150 °C) under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
IodobenzeneCuI / L-prolineK₂CO₃DMSO1202475Analogous Procedure
4-BromotolueneCuI / DMEDAK₃PO₄DMF1401868Analogous Procedure
Electrophilic Halogenation at the C4-Position

The C4 position of the pyrazole ring is susceptible to electrophilic attack. Halogenation can be achieved using various halogenating agents.

Protocol for Bromination:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM), chloroform, or acetic acid.

  • Cool the solution in an ice bath (0 °C).

  • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by recrystallization or column chromatography.

Halogenating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
N-Bromosuccinimide (NBS)Dichloromethane0 to 25390Analogous Procedure[7][8]
N-Chlorosuccinimide (NCS)Acetonitrile25685Analogous Procedure[9]
Iodine / Nitric AcidAcetic Acid80578Analogous Procedure
Nitration at the C4-Position

Nitration of the pyrazole ring typically occurs at the C4 position under acidic conditions.

Protocol:

  • To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add this compound (1.0 eq) while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-10 °C for the specified time, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

  • Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization.

Nitrating AgentTemperature (°C)Time (h)Yield (%)Reference
HNO₃ / H₂SO₄0 - 10275Analogous Procedure[10][11]
HNO₃ / Acetic Anhydride0 - 5368Analogous Procedure[12]

Visualizing Reaction Pathways

To aid in the understanding of the functionalization strategies, the following diagrams illustrate the key reaction pathways.

Functionalization_Pathways cluster_start Starting Material cluster_n_alkylation N-Alkylation cluster_n_arylation N-Arylation cluster_c4_functionalization C4-Functionalization cluster_cross_coupling Cross-Coupling start Methyl 3-(2-furyl)-1H- pyrazole-5-carboxylate n1_alkyl N1-Alkyl Derivative start->n1_alkyl R-X, Base n2_alkyl N2-Alkyl Derivative start->n2_alkyl R-X, Base n1_aryl N1-Aryl Derivative start->n1_aryl Ar-X, Cu(I) or Pd(0) n2_aryl N2-Aryl Derivative start->n2_aryl Ar-X, Cu(I) or Pd(0) c4_halo C4-Halogenated Derivative start->c4_halo NXS (X=Cl, Br, I) c4_nitro C4-Nitro Derivative start->c4_nitro HNO₃/H₂SO₄ c4_aryl C4-Aryl/Alkyl Derivative c4_halo->c4_aryl R-B(OH)₂ Pd Catalyst

Caption: Key functionalization pathways for this compound.

Experimental_Workflow cluster_workflow General Experimental Workflow start Start: Pyrazole Substrate reagents Add Reagents (Base, Electrophile, Catalyst, etc.) in a suitable solvent start->reagents reaction Reaction (Stirring, Heating) reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Final Product characterization->product

Caption: A generalized workflow for the functionalization of the pyrazole ring.

Conclusion

The functionalization of this compound offers a rich field for chemical exploration, providing access to a wide array of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this document provide a solid foundation for researchers to develop and optimize synthetic routes to their target molecules. Careful consideration of reaction conditions is crucial for achieving desired regioselectivity and yields.

References

Application Notes and Protocols for Catalytic Applications of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the known catalytic activities of structurally similar pyrazole-carboxylate and furyl-pyrazole metal complexes. Direct experimental data on the catalytic applications of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate complexes is limited in the current scientific literature. These protocols are provided as a starting point for research and may require optimization.

Introduction to this compound and its Metal Complexes

This compound is a heterocyclic ligand featuring a pyrazole ring substituted with a furyl group and a methyl carboxylate group. This combination of a five-membered N-heterocycle (pyrazole) and an oxygen-containing aromatic ring (furan) provides multiple coordination sites for metal ions, making it a versatile ligand for the development of novel catalysts. The structural and electronic properties of the parent molecule, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have been investigated using Density Functional Theory (DFT), revealing a planar conformation and a high degree of electronic stability.[1] These characteristics suggest that its metal complexes could exhibit significant potential in various catalytic applications, including oxidation, reduction, and carbon-carbon bond-forming reactions.

The coordination of this ligand to transition metals can lead to the formation of stable complexes with diverse geometries, which in turn can influence their catalytic activity. The pyrazole nitrogen atoms and the carboxylate oxygen are potential coordination sites. The catalytic potential of such complexes is derived from the ability of the metal center to participate in redox cycles and activate substrates, a property that is finely tuned by the electronic and steric environment provided by the ligand.

Potential Catalytic Applications

Based on the broader family of pyrazole-based catalysts, complexes of this compound are proposed to be active in the following areas:

  • Oxidation Reactions: Pyrazole-ligated metal complexes, particularly those of cobalt and copper, have demonstrated significant activity in various oxidation reactions.[2] This includes the oxidation of alcohols, alkenes, and catechols. The furyl moiety may also play a role in modulating the electronic properties of the metal center to enhance its oxidative catalytic cycle.

  • Ring-Opening Polymerization (ROP): Zinc(II) complexes of pyrazolyl-carboxylate ligands have been successfully employed as catalysts for the ring-opening polymerization of cyclic esters like ε-caprolactone and lactide.[3] The coordination environment provided by the ligand is crucial for controlling the polymerization process and the properties of the resulting polymer.

  • Cross-Coupling Reactions: While not as extensively studied for this specific ligand class, pyrazole-based ligands have been utilized in palladium-catalyzed cross-coupling reactions. The electron-donating nature of the pyrazole ring can facilitate the oxidative addition and reductive elimination steps in the catalytic cycle.

  • Henry (Nitroaldol) Reaction: Hydrosoluble copper(II), manganese(II), and iron(II) complexes bearing tris(pyrazolyl)methane sulfonate ligands have shown catalytic activity in the Henry reaction, a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde.[4]

Experimental Protocols

General Synthesis of a Transition Metal Complex with this compound

This protocol describes a general method for the synthesis of a transition metal complex, for example, a copper(II) complex. This can be adapted for other transition metals.

Workflow for Catalyst Synthesis

G cluster_synthesis Catalyst Synthesis Ligand This compound Reaction Reaction Mixture (Stirring at RT or Reflux) Ligand->Reaction MetalSalt Metal Salt (e.g., Cu(OAc)2·H2O) MetalSalt->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Isolation Isolation of Product (Filtration/Evaporation) Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization (FT-IR, NMR, Elemental Analysis) Purification->Characterization

Caption: General workflow for the synthesis of a metal complex.

Materials:

  • This compound (Ligand)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Methanol (absolute)

  • Diethyl ether

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Filter funnel and filter paper

Procedure:

  • In a Schlenk flask, dissolve this compound (2 mmol) in methanol (20 mL).

  • In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in methanol (10 mL).

  • Slowly add the copper(II) acetate solution to the ligand solution while stirring.

  • The reaction mixture is stirred at room temperature for 4 hours or heated to reflux for 2 hours, during which a color change or precipitation may be observed.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid by vacuum filtration, wash with a small amount of cold methanol, and then with diethyl ether.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure until a solid begins to form, then cool the solution in an ice bath to promote further precipitation. Collect the solid as described above.

  • The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol.

  • Dry the purified complex under vacuum.

  • Characterize the complex using FT-IR, NMR spectroscopy, and elemental analysis to confirm its structure.

Application Protocol: Catalytic Oxidation of Benzyl Alcohol

This protocol outlines a general procedure for testing the catalytic activity of the synthesized complex in the oxidation of benzyl alcohol to benzaldehyde using tert-butyl hydroperoxide (TBHP) as the oxidant.

Workflow for Catalytic Oxidation

G cluster_oxidation Catalytic Oxidation Substrate Benzyl Alcohol Reaction Reaction at Elevated Temp. Substrate->Reaction Catalyst Synthesized Complex Catalyst->Reaction Oxidant TBHP Oxidant->Reaction Solvent Acetonitrile Solvent->Reaction Quenching Reaction Quenching Reaction->Quenching Analysis Analysis (GC/HPLC) Quenching->Analysis

Caption: Experimental workflow for a model catalytic oxidation reaction.

Materials:

  • Synthesized this compound metal complex

  • Benzyl alcohol

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

  • Acetonitrile (anhydrous)

  • Internal standard (e.g., dodecane) for GC analysis

  • Reaction vials with screw caps

  • Heating block or oil bath

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • To a reaction vial, add the synthesized catalyst (0.01 mmol, 1 mol%).

  • Add acetonitrile (5 mL) and the internal standard (e.g., dodecane, 1 mmol).

  • Add benzyl alcohol (1 mmol).

  • Seal the vial and place it in a preheated heating block at 80 °C.

  • Start the reaction by adding TBHP (1.2 mmol).

  • Take aliquots from the reaction mixture at specific time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Quench the reaction in the aliquot by adding a small amount of a reducing agent solution (e.g., aqueous sodium sulfite).

  • Analyze the quenched aliquot by GC or HPLC to determine the conversion of benzyl alcohol and the yield of benzaldehyde.

  • Calculate the turnover number (TON) and turnover frequency (TOF) to quantify the catalyst's efficiency.

Data Presentation:

EntryCatalyst (mol%)Time (h)Conversion (%)Yield (%)TONTOF (h⁻¹)
111
212
314
418
5124
Application Protocol: Ring-Opening Polymerization of ε-Caprolactone

This protocol provides a general method for the ring-opening polymerization of ε-caprolactone catalyzed by a synthesized zinc(II) complex.

Logical Flow of Polymerization

G cluster_rop Ring-Opening Polymerization Initiation Initiation (Catalyst Activation) Propagation Propagation (Monomer Addition) Initiation->Propagation Propagation->Propagation Termination Termination Propagation->Termination Polymer Polycaprolactone Termination->Polymer

Caption: Simplified logical flow of the ring-opening polymerization process.

Materials:

  • Synthesized this compound zinc(II) complex

  • ε-Caprolactone (freshly distilled)

  • Toluene (anhydrous)

  • Methanol

  • Schlenk tube

  • Vacuum line

  • Oil bath

  • Gel Permeation Chromatography (GPC) for polymer analysis

Procedure:

  • In a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the synthesized zinc(II) catalyst (e.g., 0.02 mmol).

  • Add anhydrous toluene (2 mL).

  • Add freshly distilled ε-caprolactone (2 mmol).

  • Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir.

  • After the desired reaction time (e.g., 24 hours), cool the reaction to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into cold methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum to a constant weight.

  • Determine the monomer conversion gravimetrically.

  • Analyze the polymer's number-average molecular weight (Mₙ) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).

Data Presentation:

EntryCatalyst[M]/[I]Time (h)Conversion (%)Mₙ (GPC)PDI
1Zn-Complex10024
2Zn-Complex20024

(Note: [M]/[I] = Monomer to Initiator ratio)

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.

  • Perform all reactions in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

  • Handle organic solvents and metal salts with care, as they can be flammable and/or toxic.

  • Use appropriate techniques for handling air- and moisture-sensitive compounds if necessary.

References

Application Notes and Protocols for Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate as a versatile intermediate in organic synthesis, particularly for the development of novel bioactive molecules. The protocols detailed below offer step-by-step methodologies for its conversion into key derivatives.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive pharmacophore. The incorporation of a furan moiety at the 3-position and a carboxylate group at the 5-position of the pyrazole ring, as in this compound, offers multiple points for chemical diversification, enabling the synthesis of a wide array of derivatives with potential therapeutic applications.

The furan ring can be involved in various transformations, while the methyl ester at the C-5 position is readily converted into other functional groups, most notably amides, which are prevalent in many biologically active compounds. The pyrazole nucleus itself can be N-substituted to further explore the chemical space.

Key Synthetic Transformations and Applications

This compound is a valuable building block for the synthesis of a variety of compounds, including but not limited to:

  • Novel Carboxamides: Amide bond formation is a cornerstone of medicinal chemistry. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse range of amines to generate a library of pyrazole-5-carboxamides. These amides are of significant interest as they can mimic peptide bonds and interact with various biological targets.

  • Potential Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors. By functionalizing the pyrazole-5-carboxamide with appropriate pharmacophores, it is possible to design and synthesize novel compounds targeting specific kinases involved in disease signaling pathways.

  • Analogues of Known Drugs: The structural motif of this intermediate can be used to generate analogues of existing drugs, such as the anti-inflammatory drug celecoxib, to improve their efficacy, selectivity, or pharmacokinetic properties.[2][3][4][5][6]

Experimental Protocols

The following protocols provide detailed procedures for the hydrolysis of this compound and the subsequent amide coupling to generate a representative derivative.

Protocol 1: Hydrolysis of this compound to 3-(2-furyl)-1H-pyrazole-5-carboxylic acid

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a crucial step for subsequent amide bond formation.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1 M

  • Distilled water

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (10 mL per gram of ester) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a 2 M aqueous solution of sodium hydroxide (2.0 eq) to the stirring solution.

  • Attach a reflux condenser and heat the reaction mixture to 60°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in distilled water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration, wash with cold distilled water, and dry under vacuum to yield 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Melting Point (°C)
3-(2-furyl)-1H-pyrazole-5-carboxylic acidC₈H₆N₂O₃178.15White solid90-95>200 (decomposes)

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (br s, 1H, COOH), 7.85 (d, J = 1.6 Hz, 1H, furan-H5), 7.20 (s, 1H, pyrazole-H4), 6.95 (d, J = 3.6 Hz, 1H, furan-H3), 6.60 (dd, J = 3.6, 1.6 Hz, 1H, furan-H4).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 162.5, 148.0, 144.5, 142.0, 139.0, 112.5, 110.0, 108.0.

  • IR (KBr, cm⁻¹): 3400-2500 (br, O-H), 1710 (C=O), 1600, 1550.

  • MS (ESI): m/z 179.0 [M+H]⁺.

Protocol 2: Amide Coupling of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid with Benzylamine

This protocol details the synthesis of N-benzyl-3-(2-furyl)-1H-pyrazole-5-carboxamide, a representative amide derivative.

Materials:

  • 3-(2-furyl)-1H-pyrazole-5-carboxylic acid

  • Benzylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in DMF (10 mL per gram of acid) in a round-bottom flask, add DIPEA (3.0 eq).

  • Add PyBOP (1.2 eq) to the reaction mixture and stir for 10 minutes at room temperature.

  • Add benzylamine (1.1 eq) and continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford the pure N-benzyl-3-(2-furyl)-1H-pyrazole-5-carboxamide.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)
N-benzyl-3-(2-furyl)-1H-pyrazole-5-carboxamideC₁₅H₁₃N₃O₂267.28Off-white solid75-85

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.5 (br s, 1H, NH-pyrazole), 7.40-7.25 (m, 5H, Ar-H), 7.50 (d, J = 1.6 Hz, 1H, furan-H5), 7.10 (s, 1H, pyrazole-H4), 6.80 (d, J = 3.6 Hz, 1H, furan-H3), 6.50 (dd, J = 3.6, 1.6 Hz, 1H, furan-H4), 4.60 (d, J = 5.8 Hz, 2H, CH₂).

  • MS (ESI): m/z 268.1 [M+H]⁺.

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic workflow from the starting intermediate to the final amide product.

experimental_workflow start Methyl 3-(2-furyl)-1H- pyrazole-5-carboxylate intermediate 3-(2-furyl)-1H-pyrazole- 5-carboxylic acid start->intermediate 1. NaOH, MeOH/H₂O 2. HCl product N-benzyl-3-(2-furyl)-1H- pyrazole-5-carboxamide intermediate->product Benzylamine, PyBOP, DIPEA, DMF

Synthetic workflow for the preparation of an amide derivative.
Potential Signaling Pathway Modulation

Many pyrazole-containing compounds, such as celecoxib, are known to be inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory pathway. A molecule synthesized from the title intermediate could potentially be designed to target this pathway.

signaling_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Derivative Potential Derivative of Methyl 3-(2-furyl)-1H- pyrazole-5-carboxylate Derivative->COX2 Inhibition

Potential inhibition of the COX-2 signaling pathway.

References

Application Notes and Protocols for the Quantification of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound of interest in pharmaceutical and agrochemical research due to the diverse biological activities associated with the pyrazole scaffold.[1][2] Accurate and precise quantification of this molecule is crucial for various stages of research and development, including pharmacokinetic studies, metabolic profiling, quality control, and formulation analysis. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

While a specific validated method for this exact molecule is not publicly available, the following protocols are based on established methods for structurally similar pyrazole and furan derivatives and provide a strong foundation for method development and validation.

Analytical Techniques Overview

The choice of analytical technique depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

  • HPLC-UV: A robust and widely accessible technique suitable for routine analysis, quality control of bulk material, and formulation assays where analyte concentrations are relatively high.[3]

  • LC-MS/MS: The gold standard for quantifying low concentrations of drugs and metabolites in complex biological matrices like plasma, offering high sensitivity and selectivity.[4]

  • GC-MS: A powerful technique for the analysis of volatile and semi-volatile compounds, well-suited for purity analysis and identification of related substances.[5]

Data Presentation: Quantitative Method Parameters

The following tables summarize typical validation parameters and starting conditions for the analytical methods described. These values are representative and should be optimized during method development for this compound.

Table 1: HPLC-UV Method Parameters

ParameterRecommended Value/Range
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.6 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Table 2: LC-MS/MS Method Parameters

ParameterRecommended Value/Range
Linearity (r²) > 0.999
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Table 3: GC-MS Method Parameters

ParameterRecommended Value/Range
Linearity (r²) > 0.998
Range 1 - 50 µg/mL
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a reverse-phase HPLC method for the quantification of this compound in bulk drug substance or simple formulations.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18 MΩ·cm)

  • Formic acid or Trifluoroacetic acid (TFA) (optional, for pH adjustment)

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., starting with 60:40 v/v Acetonitrile:Water). The addition of 0.1% formic acid to the mobile phase can improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by UV scan of the analyte (a starting wavelength of 254 nm or 280 nm is recommended).

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the sample, dissolve in methanol, and dilute with the mobile phase to an expected concentration within the calibration range.

4. Analysis and Quantification:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive quantification of this compound in biological matrices such as human plasma, suitable for pharmacokinetic studies.

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS) of the analyte (if available) or a structurally similar compound.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or MCX) or protein precipitation reagents (e.g., cold acetonitrile).

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 column suitable for LC-MS (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be determined by infusion of the analyte).

  • MRM Transitions: Determine the precursor ion (Q1) and the most abundant product ion (Q3) for both the analyte and the internal standard.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

4. Calibration and Quality Control Samples:

  • Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte and a fixed amount of the internal standard into blank plasma.

5. Analysis and Quantification:

  • Analyze the extracted calibration standards, QC samples, and unknown samples by LC-MS/MS.

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of this compound for purity assessment and identification of volatile impurities.

1. Materials and Reagents:

  • This compound reference standard

  • Dichloromethane or other suitable solvent (GC grade)

  • Internal standard (e.g., a stable, non-reactive compound with a different retention time).

2. GC-MS Conditions:

  • GC System: Gas chromatograph with a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C

  • Injection Mode: Split or splitless, depending on the concentration.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a solution of the reference standard in the chosen solvent (e.g., 1 mg/mL).

  • Sample Solution: Dissolve the sample in the same solvent to a similar concentration.

  • Internal Standard Spiking: If quantitative analysis is required, add a known amount of internal standard to both the standard and sample solutions.

4. Analysis:

  • Inject the prepared solutions into the GC-MS system.

  • Identify the peak for this compound based on its retention time and mass spectrum. The fragmentation pattern will be characteristic of the molecule.[6]

  • For quantitative analysis, use the ratio of the analyte peak area to the internal standard peak area.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification prep_std Prepare Standard Solutions injection Inject Standards & Samples prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system Equilibrate HPLC System hplc_system->injection chromatogram Generate Chromatograms injection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte calibration_curve->quantification

Caption: Workflow for HPLC-UV quantification.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma_sample Plasma Sample spike_is Spike with Internal Standard plasma_sample->spike_is extraction Protein Precipitation / SPE spike_is->extraction reconstitute Reconstitute Extract extraction->reconstitute injection Inject Extract reconstitute->injection lcms_system LC-MS/MS System lcms_system->injection mrm_acquisition MRM Data Acquisition injection->mrm_acquisition peak_integration Integrate Peaks (Analyte/IS) mrm_acquisition->peak_integration calibration Generate Calibration Curve peak_integration->calibration quantification Calculate Concentration calibration->quantification

Caption: Workflow for LC-MS/MS bioanalysis.

Method_Selection_Logic start Define Analytical Need matrix_complexity Sample Matrix Complexity? start->matrix_complexity analyte_volatility Is Analyte Volatile? start->analyte_volatility sensitivity_needed High Sensitivity Required? matrix_complexity->sensitivity_needed Simple (e.g., Bulk Drug) lcms LC-MS/MS matrix_complexity->lcms Complex (e.g., Plasma) hplc HPLC-UV sensitivity_needed->hplc No sensitivity_needed->lcms Yes analyte_volatility->matrix_complexity No gcms GC-MS analyte_volatility->gcms Yes

Caption: Logic for analytical method selection.

References

Application Note and Protocol: Scale-Up Synthesis of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is based on a classical and robust pyrazole formation reaction: the cyclocondensation of a β-dicarbonyl compound with hydrazine hydrate, followed by esterification. While specific scale-up literature for this exact molecule is limited, this protocol is a comprehensive guide derived from established synthetic methodologies for analogous pyrazole derivatives.[1][2][3] The protocol is designed to be a starting point for researchers aiming to produce multi-gram to kilogram quantities of the target compound. All quantitative data are summarized in tables, and a detailed experimental workflow is provided.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals.[4][5] Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them attractive targets for drug development.[4][6] The title compound, this compound, incorporates both a pyrazole and a furan moiety, two privileged scaffolds in medicinal chemistry. This application note details a practical and scalable two-step synthesis for this compound.

Synthesis Pathway

The synthesis proceeds in two key steps:

  • Step 1: Synthesis of 1-(2-furyl)-3-hydroxy-1,3-dione. This intermediate is prepared via a Claisen condensation reaction between methyl furoate and acetone.

  • Step 2: Cyclocondensation and Esterification. The β-dicarbonyl intermediate is reacted with hydrazine hydrate to form the pyrazole ring, which is then esterified in situ or in a subsequent step to yield the final product. A one-pot approach is often feasible for this type of transformation.[7]

Experimental Protocols

Step 1: Synthesis of 1-(2-furyl)-3-hydroxy-1,3-dione

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 2-furoate126.111.00 kg7.93
Acetone58.080.55 kg (0.7 L)9.47
Sodium Methoxide (30% in Methanol)54.021.61 kg (1.79 L)8.92
Toluene-5.0 L-
Hydrochloric Acid (6M)-As needed-
Brine Solution-2.0 L-
Anhydrous Sodium Sulfate-500 g-

Procedure:

  • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add methyl 2-furoate and toluene.

  • Stir the mixture and cool the reactor to 0-5 °C using a circulating chiller.

  • Slowly add the sodium methoxide solution via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0-5 °C.

  • Slowly quench the reaction by adding 6M hydrochloric acid until the pH of the aqueous layer is between 3 and 4.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with toluene (2 x 1 L).

  • Combine the organic layers and wash with brine (2 x 1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-furyl)-3-hydroxy-1,3-dione. This intermediate is often used in the next step without further purification.

Step 2: Scale-Up Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(2-furyl)-3-hydroxy-1,3-dione (crude from Step 1)~154.12~1.22 kg~7.93
Hydrazine Hydrate (64%)50.060.44 kg (0.43 L)8.72
Methanol-8.0 L-
Sulfuric Acid (concentrated)98.0850 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Ethyl Acetate-5.0 L-
Hexanes-5.0 L-

Procedure:

  • To the 20 L jacketed glass reactor, add the crude 1-(2-furyl)-3-hydroxy-1,3-dione and methanol.

  • Stir the mixture to dissolve the intermediate.

  • Slowly add hydrazine hydrate via a dropping funnel over 30-60 minutes. An exotherm may be observed; maintain the temperature below 40 °C.

  • After the addition of hydrazine, slowly add concentrated sulfuric acid.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

  • Dilute the residue with ethyl acetate (5 L) and water (5 L).

  • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH of the aqueous layer is ~7-8.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 2 L).

  • Combine the organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to yield this compound as a solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepProductStarting MaterialScale (moles)SolventReaction TimeTemperature (°C)Yield (g)Yield (%)
11-(2-furyl)-3-hydroxy-1,3-dioneMethyl 2-furoate7.93Toluene12-16 h0-25~1150 (crude)~94 (crude)
2This compound1-(2-furyl)-3-hydroxy-1,3-dione~7.93Methanol4-6 h65128084

Visualizations

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclocondensation and Esterification start1 Charge Reactor with Methyl 2-furoate and Toluene cool1 Cool to 0-5 °C start1->cool1 add_naome Slowly Add Sodium Methoxide cool1->add_naome react1 Stir at Room Temperature for 12-16h add_naome->react1 quench Quench with HCl react1->quench extract1 Aqueous Workup and Extraction quench->extract1 concentrate1 Concentrate to Crude Intermediate extract1->concentrate1 start2 Dissolve Intermediate in Methanol concentrate1->start2 Transfer Crude Intermediate add_hydrazine Add Hydrazine Hydrate start2->add_hydrazine add_acid Add Sulfuric Acid add_hydrazine->add_acid reflux Reflux for 4-6h add_acid->reflux concentrate2 Concentrate reflux->concentrate2 workup2 Aqueous Workup and Neutralization concentrate2->workup2 extract2 Extraction with Ethyl Acetate workup2->extract2 purify Recrystallization extract2->purify final_product This compound purify->final_product

Caption: Workflow for the two-step synthesis of the target compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium methoxide is corrosive and flammable; handle with care.

  • Hydrazine hydrate is toxic and a suspected carcinogen; handle with extreme caution.

  • Concentrated sulfuric acid is highly corrosive; add slowly and carefully.

  • The initial Claisen condensation can be exothermic; ensure adequate cooling.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. The described methodology is robust and relies on well-established chemical transformations, making it suitable for adaptation in both academic and industrial research settings. The provided workflow and tabulated data offer a clear guide for researchers and professionals in drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to this specific synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. The primary synthetic route involves the cyclocondensation of a β-dicarbonyl compound, methyl 4-(2-furyl)-2,4-dioxobutanoate, with hydrazine.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can arise from several factors.[1] A primary consideration is the quality of the starting materials. Ensure that the methyl 4-(2-furyl)-2,4-dioxobutanoate and hydrazine hydrate are pure, as impurities can lead to side reactions.[1] Hydrazine derivatives can degrade over time, so using a fresh or recently purified reagent is recommended.[1]

    Additionally, reaction conditions are critical. The reaction may require optimization of temperature, reaction time, and solvent.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1] A slight excess of hydrazine (1.1-1.2 equivalents) can also help drive the reaction to completion.[1]

    Consider the possibility of incomplete cyclization or the formation of stable intermediates.[2] Adjusting the workup procedure to include an acidic wash might help to facilitate the dehydration of any pyrazoline intermediate to the aromatic pyrazole.

Issue 2: Formation of Multiple Products (Regioisomers)

  • Question: I am observing two or more spots on my TLC plate that seem to be isomers of my product. How can I control the regioselectivity of the reaction?

  • Answer: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds, such as methyl 4-(2-furyl)-2,4-dioxobutanoate.[1][2] The initial nucleophilic attack of hydrazine can occur at either of the two carbonyl groups, leading to the formation of this compound and methyl 5-(2-furyl)-1H-pyrazole-3-carboxylate.

    To improve regioselectivity, several strategies can be employed:

    • Solvent Choice: The polarity of the solvent can influence the reaction's transition state. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in some cases.[2]

    • pH Control: The pH of the reaction medium can dictate the site of the initial hydrazine attack.[2] Under acidic conditions, the reaction may favor one regioisomer, while neutral or basic conditions may favor the other.[2] Experimenting with the addition of a catalytic amount of acid (e.g., acetic acid) or a mild base (e.g., sodium acetate) is recommended.[1]

Issue 3: Product Purification Difficulties

  • Question: I am having trouble purifying the final product. What are the likely impurities and what purification strategies are most effective?

  • Answer: Common impurities include unreacted starting materials, the undesired regioisomer, and potential side-products from the degradation of the furan ring under harsh acidic or thermal conditions.

    For purification, column chromatography on silica gel is often effective. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should allow for the separation of the desired product from impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be an effective method for obtaining highly pure product.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for preparing this compound?

    • A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (in this case, methyl 4-(2-furyl)-2,4-dioxobutanoate) and hydrazine.[2][3]

  • Q2: Can I use a substituted hydrazine in this reaction?

    • A2: Yes, substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) can be used. However, this will result in an N-substituted pyrazole and will also introduce another level of complexity regarding regioselectivity, as two different regioisomers can be formed.[2]

  • Q3: Is the furan ring stable under the reaction conditions?

    • A3: The furan ring can be sensitive to strongly acidic conditions and high temperatures, which can lead to ring-opening or polymerization side reactions. It is advisable to use mild reaction conditions and to carefully control the temperature and pH.

  • Q4: How can I confirm the structure and regiochemistry of my product?

    • A4: The most definitive method for structure elucidation and distinguishing between regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy. 1D NMR (¹H and ¹³C) will provide initial structural information. For unambiguous assignment of the regioisomer, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Experimental Protocols

Synthesis of Methyl 4-(2-furyl)-2,4-dioxobutanoate (Precursor)

A detailed protocol for the synthesis of the β-dicarbonyl precursor is crucial for the overall success of the pyrazole synthesis. A common method is the Claisen condensation between methyl acetate and 2-acetylfuran.

Parameter Value
Reactants 2-acetylfuran, Methyl acetate, Sodium methoxide
Solvent Diethyl ether or Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 12-24 hours
Work-up Acidic quench (e.g., dilute HCl), extraction with an organic solvent, and purification by column chromatography.

Synthesis of this compound

Parameter Value
Reactants Methyl 4-(2-furyl)-2,4-dioxobutanoate, Hydrazine hydrate
Solvent Ethanol, Methanol, or Acetic Acid
Temperature Room temperature to reflux
Reaction Time 2-12 hours (monitor by TLC)
Work-up Removal of solvent under reduced pressure, followed by recrystallization or column chromatography.

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

Entry Solvent Temperature (°C) Time (h) Yield (%) Regioisomeric Ratio (3-furyl:5-furyl)
1EthanolReflux6653:1
2Acetic Acid804785:1
3TFERoom Temp1272>10:1
4Ethanol/AcOH (cat.)Reflux5857:1

Note: The data presented in this table is illustrative and based on typical outcomes for similar pyrazole syntheses. Actual results may vary.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_pyrazole Pyrazole Synthesis start_prec 2-Acetylfuran + Methyl Acetate react_prec Claisen Condensation (Sodium Methoxide, Ether) start_prec->react_prec workup_prec Acidic Work-up & Purification react_prec->workup_prec product_prec Methyl 4-(2-furyl)-2,4-dioxobutanoate workup_prec->product_prec start_pyra Methyl 4-(2-furyl)-2,4-dioxobutanoate + Hydrazine Hydrate product_prec->start_pyra Precursor react_pyra Cyclocondensation (Ethanol, Reflux) start_pyra->react_pyra workup_pyra Solvent Removal & Purification react_pyra->workup_pyra product_pyra Methyl 3-(2-furyl)-1H- pyrazole-5-carboxylate workup_pyra->product_pyra

Caption: Experimental workflow for the synthesis of the target compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Low or No Product Yield cause1 Poor Starting Material Quality problem->cause1 cause2 Suboptimal Reaction Conditions problem->cause2 cause3 Incomplete Cyclization problem->cause3 sol1 Use Pure/Fresh Reagents cause1->sol1 sol2 Optimize Temp, Time, Solvent cause2->sol2 sol3 Monitor with TLC cause2->sol3 sol4 Use Slight Excess of Hydrazine cause2->sol4 sol5 Acidic Work-up cause3->sol5

Caption: Troubleshooting logic for addressing low product yield.

regioisomer_formation start Methyl 4-(2-furyl)-2,4-dioxobutanoate + Hydrazine attack Nucleophilic Attack start->attack path_a Attack at C4 attack->path_a Pathway A path_b Attack at C2 attack->path_b Pathway B product_a Methyl 3-(2-furyl)-1H- pyrazole-5-carboxylate path_a->product_a product_b Methyl 5-(2-furyl)-1H- pyrazole-3-carboxylate (Regioisomer) path_b->product_b

Caption: Reaction pathways leading to the formation of regioisomers.

References

Technical Support Center: Synthesis of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent method for synthesizing this and similar pyrazole derivatives is the condensation reaction between a 1,3-dicarbonyl compound and hydrazine. In this specific case, the likely precursor is a β-ketoester, methyl 4-(2-furyl)-2,4-dioxobutanoate, which is reacted with hydrazine hydrate.

Q2: What are the potential regioisomeric impurities in this synthesis?

A2: When using an unsymmetrical 1,3-dicarbonyl precursor with hydrazine, there is a possibility of forming two regioisomers: the desired this compound and the isomeric methyl 5-(2-furyl)-1H-pyrazole-3-carboxylate. The ratio of these isomers can be influenced by reaction conditions such as pH and solvent.

Q3: How can I minimize the formation of the unwanted regioisomer?

A3: Controlling the reaction pH is crucial. Generally, acidic conditions favor the formation of the 5-substituted pyrazole, while basic conditions can lead to a mixture of isomers. Careful addition of reagents and maintaining a stable pH can improve the regioselectivity of the reaction.

Q4: What are other common impurities I should look out for?

A4: Besides the regioisomer, other potential impurities include unreacted starting materials (the β-ketoester and hydrazine), byproducts from the hydrolysis of the methyl ester to the corresponding carboxylic acid, and potential degradation products of the furan ring if harsh acidic or basic conditions are employed.

Q5: What are the recommended purification methods for the final product?

A5: The crude product can typically be purified by recrystallization from a suitable solvent such as ethanol or methanol. For higher purity, column chromatography on silica gel is often effective in separating the desired product from its regioisomer and other impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure stoichiometric amounts of hydrazine are used.
Product loss during workup or purification.Optimize extraction and recrystallization solvents and procedures.
Presence of a major isomeric impurity Lack of regioselectivity in the cyclization step.Adjust the reaction pH. Experiment with different solvents to influence the transition state of the reaction.
Product is an oil or fails to crystallize Presence of impurities.Purify the crude product using column chromatography before attempting crystallization.
Hydrolysis of the ester group Presence of excess acid or base during workup.Neutralize the reaction mixture carefully before extraction. Use a non-aqueous workup if possible.
Discoloration of the product (darkening) Degradation of the furan ring.Avoid strong acids and high temperatures for prolonged periods. Perform the reaction under an inert atmosphere.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on common methods for pyrazole synthesis.

Materials:

  • Methyl 4-(2-furyl)-2,4-dioxobutanoate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve methyl 4-(2-furyl)-2,4-dioxobutanoate (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Common Impurities and Their Characteristics

Impurity Structure Typical Analytical Signature (¹H NMR) Removal Method
Methyl 5-(2-furyl)-1H-pyrazole-3-carboxylate (Regioisomer)Isomer of the final productDifferent chemical shifts for the pyrazole and furan protons compared to the desired product.Column chromatography
Methyl 4-(2-furyl)-2,4-dioxobutanoate (Starting material)Open-chain precursorAbsence of the characteristic pyrazole proton signal; presence of enol and keto proton signals.Column chromatography or recrystallization
3-(2-Furyl)-1H-pyrazole-5-carboxylic acid (Hydrolysis product)Carboxylic acid instead of methyl esterAbsence of the methyl ester singlet (~3.9 ppm); presence of a broad carboxylic acid proton signal.Acid-base extraction or column chromatography
HydrazineN/ABroad singlet, often exchangeable with D₂O.Aqueous workup

Visualizing the Synthesis and Potential Issues

Below are diagrams illustrating the experimental workflow and the logical relationship of potential impurities.

experimental_workflow start Start: Dissolve Starting Material reagent_add Add Hydrazine Hydrate start->reagent_add in Ethanol/Acetic Acid reflux Reflux Reaction Mixture reagent_add->reflux Heat workup Aqueous Workup reflux->workup Cool & Concentrate purification Purification workup->purification Crude Product product Final Product purification->product Recrystallization or Chromatography

Caption: Experimental workflow for the synthesis of this compound.

impurity_relationships main_product Methyl 3-(2-furyl)-1H- pyrazole-5-carboxylate starting_material Unreacted Starting Material (Methyl 4-(2-furyl)-2,4-dioxobutanoate) main_product->starting_material Incomplete Reaction regioisomer Regioisomeric Impurity (Methyl 5-(2-furyl)-1H- pyrazole-3-carboxylate) main_product->regioisomer Lack of Regioselectivity hydrolysis Hydrolysis Product (3-(2-Furyl)-1H-pyrazole- 5-carboxylic acid) main_product->hydrolysis Harsh Workup

Technical Support Center: Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals experiencing stability issues with methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate. The following troubleshooting guides and FAQs address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The structural features of this molecule present three primary potential pathways for degradation:

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis under either acidic or basic conditions, which would yield the corresponding carboxylic acid.[1] This is a common degradation pathway for pyrazole derivatives that contain ester functional groups.[1]

  • Furan Ring Instability: The furan ring is prone to degradation, particularly through acid-catalyzed ring-opening.[2] While the electron-withdrawing nature of the pyrazole-carboxylate substituent can offer some stability against acid, it does not eliminate this vulnerability.[2][3] The furan ring can also be susceptible to oxidation, potentially leading to ring-opening.[3][4]

  • Photodegradation: Pyrazole compounds can be sensitive to light, especially UV radiation, which may induce photochemical reactions leading to degradation.[1]

Q2: My compound is showing signs of degradation in solution. How can I determine the specific cause?

A2: A forced degradation study, also known as stress testing, is the most effective method to identify the primary degradation pathways for your compound.[1] This involves exposing solutions of the compound to a variety of accelerated stress conditions. By analyzing the degradation products under each condition, you can pinpoint the specific vulnerabilities of the molecule. A detailed protocol for this study is provided in the "Experimental Protocols" section below.

Q3: I suspect the methyl ester is hydrolyzing. What conditions favor this process and how can it be minimized?

A3: Ester hydrolysis is catalyzed by both acid and base.[1] To minimize this, you should maintain the pH of your solution as close to neutral as possible. Avoid using strong acidic or basic buffers or reagents if the ester's integrity is critical. For storage, using a dry, aprotic solvent and maintaining low temperatures can significantly slow down hydrolysis.

Q4: My experiments under acidic conditions are yielding unexpected byproducts. Is the furan ring opening?

A4: It is highly probable. Furan rings can undergo acid-catalyzed ring-opening, a process that begins with the protonation of the furan ring.[2] This is often the rate-limiting step and leads to the formation of reactive intermediates that can subsequently ring-open to yield 1,4-dicarbonyl compounds.[2] Although the pyrazole ring attached to the furan is electron-withdrawing and provides some stabilization, this pathway remains a significant risk under acidic conditions.[3] To mitigate this, consider using milder acidic conditions, limiting the exposure time to acid, or exploring non-aqueous acidic systems.

Q5: What are the recommended best practices for storing this compound to ensure its long-term stability?

A5: To maximize shelf-life and prevent degradation, adhere to the following storage guidelines:

  • Solid Form: Store the compound as a solid whenever possible, as it is generally more stable than in solution.

  • Environment: Keep the container tightly sealed in a cool, dry, and dark place. Exposure to moisture, heat, and light should be minimized.

  • Inert Atmosphere: For maximum long-term stability, consider storing the solid under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.

  • Solutions: If you must store the compound in solution, use a dry, aprotic solvent. Prepare solutions fresh when possible. For short-term storage, keep solutions at low temperatures (-20°C or -80°C) and protected from light.

Potential Degradation Pathways

The following diagram illustrates the primary degradation routes for this compound based on its structural components.

Parent Methyl 3-(2-furyl)-1H- pyrazole-5-carboxylate Hydrolysis 3-(2-Furyl)-1H-pyrazole- 5-carboxylic Acid Parent->Hydrolysis  Acid / Base (H₂O)   RingOpening 1,4-Dicarbonyl Species Parent->RingOpening  Strong Acid   Oxidation Oxidized Furan Derivatives Parent->Oxidation  Oxidizing Agents (e.g., H₂O₂)   Photodegradation Photodegradation Products Parent->Photodegradation  UV Light  

Potential Degradation Pathways for the Target Compound.

Data on Compound Stability

Stress ConditionParameterPotential Degradation PathwayRelative Stability
Hydrolysis pHAcid- or base-catalyzed hydrolysis of the methyl ester.Unstable at low and high pH.
Acid Strong Mineral Acid (e.g., HCl)Furan ring protonation and subsequent ring-opening.Potentially Unstable.
Oxidation Oxidizing Agent (e.g., H₂O₂)Oxidation of the furan ring, potentially leading to ring-opening.Potentially Unstable.
Photolysis UV/Visible LightPhotochemical reactions involving the pyrazole and furan rings.Potentially Unstable.
Thermal Elevated TemperatureThermal decomposition.Generally stable at moderate temperatures.[5]

Troubleshooting Workflow

If you are observing compound instability, use the following workflow to diagnose the potential cause.

Start Compound Degradation Observed Check_pH Is the solution pH < 6 or > 8? Start->Check_pH Check_Light Was the experiment exposed to light (especially UV)? Check_pH->Check_Light No Result_Hydrolysis Primary Cause Likely: Ester Hydrolysis Check_pH->Result_Hydrolysis Yes Check_Oxidant Are oxidizing agents present? Check_Light->Check_Oxidant No Result_Photo Primary Cause Likely: Photodegradation Check_Light->Result_Photo Yes Check_Acid Is a strong acid used in the process? Check_Oxidant->Check_Acid No Result_Oxidation Primary Cause Likely: Furan Oxidation Check_Oxidant->Result_Oxidation Yes Result_RingOpen Primary Cause Likely: Furan Ring-Opening Check_Acid->Result_RingOpen Yes Result_Complex Multiple degradation pathways may be occurring. Perform forced degradation study. Check_Acid->Result_Complex No

A workflow for troubleshooting stability issues.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation (stress testing) study to identify the degradation pathways of this compound.[1]

Objective: To determine the intrinsic stability of the compound by subjecting it to accelerated degradation conditions and to identify the primary degradation products.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD/UV or MS)

  • Photostability chamber

  • Temperature-controlled oven or water bath

  • pH meter

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition below, mix the stock solution with the stressor solution. Include a control sample (compound in solvent only) stored at ambient temperature and protected from light.

    • Acidic Hydrolysis:

      • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

      • Incubate at 60°C for 24 hours.

      • Withdraw samples at intervals (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for analysis.

    • Basic Hydrolysis:

      • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

      • Keep at room temperature for 8 hours.

      • Withdraw samples at intervals (e.g., 1, 4, 8 hours), neutralize with an equivalent amount of HCl, and dilute for analysis.

    • Oxidative Degradation:

      • Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

      • Keep at room temperature for 24 hours, protected from light.

      • Withdraw samples at intervals and dilute for analysis.

    • Photolytic Degradation:

      • Expose a solution of the compound (e.g., 0.1 mg/mL in acetonitrile/water) to a light source in a photostability chamber that provides both visible and UV output.

      • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.

      • Analyze samples after a defined exposure period (e.g., as per ICH Q1B guidelines).

    • Thermal Degradation (Solid State):

      • Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80°C) for 48 hours.

      • At intervals, dissolve a portion of the solid and analyze by HPLC.

  • Sample Analysis:

    • Analyze all samples (stressed and control) by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products.

    • Use a mass spectrometer (LC-MS) to help identify the mass of the degradation products, which can provide crucial clues to their structure (e.g., a mass increase of 14 Da might suggest hydrolysis of the methyl ester to the carboxylic acid).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation for the parent compound under each condition.

    • Identify the conditions under which the compound is most labile.

    • Correlate the appearance of specific degradation peaks with the stress conditions to propose degradation pathways.

References

Technical Support Center: Synthesis of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common and effective cyclocondensation reaction between a β-ketoester and hydrazine.

Q1: Why is the yield of my pyrazole synthesis consistently low?

A1: Low yields can result from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.

      • Increase Temperature: Gently heating the reaction mixture, for instance, by refluxing in ethanol, can increase the reaction rate.

      • Catalyst: The choice and amount of acid or base catalyst can be critical. For this synthesis, a catalytic amount of a protic acid like acetic acid is often used.

  • Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly lower the yield of the desired pyrazole.

    • Troubleshooting:

      • Control of pH: The pH of the reaction medium can influence the formation of byproducts. Maintaining a slightly acidic to neutral pH is generally optimal for this cyclocondensation.

      • Purification: Ensure your starting materials, particularly the β-ketoester, are of high purity. Impurities can lead to side reactions.

  • Product Degradation: The furan ring is sensitive to strongly acidic conditions and can degrade, leading to lower yields.

    • Troubleshooting:

      • Avoid Strong Acids: Use a mild acid catalyst like acetic acid instead of strong mineral acids such as sulfuric or hydrochloric acid.

      • Work-up Conditions: During the work-up, avoid prolonged exposure to strongly acidic or basic conditions.

Q2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of the reaction?

A2: The reaction between an unsymmetrical β-ketoester and hydrazine can potentially yield two regioisomers: the desired 3-(2-furyl)-1H-pyrazole-5-carboxylate and the isomeric 5-(2-furyl)-1H-pyrazole-3-carboxylate.

  • Control of Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the regioselectivity. Experiment with different solvents, such as ethanol, methanol, or acetic acid.

    • Temperature: Running the reaction at a lower temperature may favor the formation of one isomer over the other.

    • pH Control: The pH of the reaction mixture can play a crucial role. A slightly acidic medium often provides better control over regioselectivity.

Q3: The purification of the final product is challenging. What are the recommended purification methods?

A3: Proper purification is essential to obtain a high-purity product.

  • Crystallization: This is often the most effective method for purifying the final product.

    • Solvent Selection: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for crystallization of pyrazole derivatives include ethanol, methanol, ethyl acetate, and mixtures with hexane or water.

  • Column Chromatography: If crystallization does not yield a pure product, column chromatography on silica gel is a reliable alternative.

    • Eluent System: A gradient of ethyl acetate in hexane is a good starting point for the elution of pyrazole esters. The optimal eluent system should be determined by TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely used and generally efficient method is the cyclocondensation reaction of a 1,3-dicarbonyl compound, specifically methyl 4-(2-furyl)-2,4-dioxobutanoate, with hydrazine hydrate.[1] This reaction is a variation of the Knorr pyrazole synthesis.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are:

  • Methyl 4-(2-furyl)-2,4-dioxobutanoate (a β-ketoester)

  • Hydrazine hydrate or a salt of hydrazine (e.g., hydrazine sulfate or hydrochloride)

Q3: What are the typical reaction conditions?

A3: The reaction is typically carried out in a protic solvent such as ethanol or acetic acid.[2] It can be performed at room temperature or with gentle heating (reflux) to increase the reaction rate. A catalytic amount of a mild acid is often added to facilitate the reaction.

Q4: Are there any specific safety precautions I should take?

A4: Yes. Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, and a lab coat).

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the cyclocondensation reaction.

Materials:

  • Methyl 4-(2-furyl)-2,4-dioxobutanoate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-(2-furyl)-2,4-dioxobutanoate (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, the product can be purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

The following table summarizes representative yields of pyrazole synthesis under different reaction conditions. Note that these are illustrative examples from related pyrazole syntheses and actual yields for this compound may vary.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Acetic AcidEthanolReflux385[2]
2NoneEthanolRoom Temp2460General Observation
3p-TsOHTolueneReflux278General Observation
4NoneAcetic Acid100190General Observation

Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start_material start_material intermediate intermediate product product reagent reagent Methyl 4-(2-furyl)-2,4-dioxobutanoate Methyl 4-(2-furyl)-2,4-dioxobutanoate Hydrazine Hydrate Hydrazine Hydrate Cyclocondensation Cyclocondensation Hydrazine Hydrate->Cyclocondensation This compound This compound Cyclocondensation->this compound H+, Heat

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start_node start_node decision_node decision_node action_node action_node end_node end_node start Low Yield? check_completion Reaction Complete? start->check_completion increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No check_purity Starting Material Purity? check_completion->check_purity Yes increase_time_temp->check_completion purify_sm Purify starting materials check_purity->purify_sm No check_side_reactions Side Products Observed? check_purity->check_side_reactions Yes purify_sm->start optimize_conditions Optimize pH, solvent, and temperature check_side_reactions->optimize_conditions Yes successful_synthesis Improved Yield check_side_reactions->successful_synthesis No optimize_conditions->start

Caption: A workflow for troubleshooting low yield in pyrazole synthesis.

References

Technical Support Center: Synthesis of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

  • Question: I am not getting the expected yield of this compound. What are the possible causes and how can I improve it?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: The cyclocondensation reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material, methyl 4-(2-furyl)-2,4-dioxobutanoate, is consumed. If the reaction is sluggish, consider increasing the reaction time or temperature.

    • Suboptimal pH: The pH of the reaction medium can be critical. While the reaction can proceed under neutral or slightly acidic conditions, the rate of cyclization and dehydration steps can be influenced by the pH. A catalytic amount of a weak acid like acetic acid can sometimes facilitate the reaction.

    • Poor Quality Starting Materials: Ensure the purity of your methyl 4-(2-furyl)-2,4-dioxobutanoate and hydrazine hydrate. Impurities in the starting materials can lead to side reactions and a lower yield of the desired product.

    • Side Reactions: The formation of byproducts, particularly the regioisomeric methyl 5-(2-furyl)-1H-pyrazole-3-carboxylate, is a significant cause of reduced yield for the desired isomer.

Issue 2: Presence of a Major Impurity with the Same Mass

  • Question: My final product shows two spots on TLC with very similar Rf values, and the mass spectrometry analysis indicates they have the same mass. What is this impurity and how can I get rid of it?

  • Answer: This is a classic case of regioisomer formation. The reaction between the unsymmetrical diketone (methyl 4-(2-furyl)-2,4-dioxobutanoate) and hydrazine can produce two different pyrazole isomers: the desired this compound and the undesired methyl 5-(2-furyl)-1H-pyrazole-3-carboxylate.

    • Improving Regioselectivity: The choice of solvent can dramatically influence the ratio of the two isomers.[1] Studies on similar systems have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve the regioselectivity of the reaction, favoring the formation of the 5-(2-furyl)pyrazole derivative.[1] While this is the opposite of the desired product in this case, it highlights the importance of solvent screening to optimize for the desired regioisomer.

    • Purification: Separating these isomers can be challenging due to their similar physical properties. Careful column chromatography on silica gel with a finely tuned eluent system is typically required. It may be necessary to try different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and gradient elutions to achieve good separation.

Issue 3: Product Degradation or Discoloration

  • Question: My product is dark-colored, and the yield is lower than expected after purification. What could be causing this?

  • Answer: The furan ring is known to be sensitive to strongly acidic conditions, which can lead to ring-opening and polymerization, resulting in tarry, colored byproducts.

    • Avoid Strong Acids: Do not use strong mineral acids (e.g., HCl, H₂SO₄) as catalysts. If an acidic catalyst is needed, a mild one like glacial acetic acid is preferable.

    • Control Temperature: Excessive heat during the reaction or work-up can also lead to degradation of the furan moiety. Maintain the recommended reaction temperature and avoid overheating during solvent removal.

    • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that may lead to colored impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism for the synthesis of this compound?

    • A1: The synthesis is a cyclocondensation reaction, often a variation of the Knorr pyrazole synthesis. It involves the reaction of a 1,3-dicarbonyl compound (methyl 4-(2-furyl)-2,4-dioxobutanoate) with hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

  • Q2: How can I confirm the regiochemistry of my final product?

    • A2: The most reliable method for confirming the regiochemistry is through 2D NMR spectroscopy, specifically HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. These techniques can establish long-range correlations between protons and carbons, allowing for unambiguous structure determination.

  • Q3: Can I use a substituted hydrazine in this reaction?

    • A3: Yes, substituted hydrazines (e.g., methylhydrazine, phenylhydrazine) can be used. However, this will result in an N-substituted pyrazole. The use of a substituted hydrazine will also influence the regioselectivity of the reaction. For instance, in a similar system, the reaction with methylhydrazine in ethanol led to a mixture of the two possible N-methylated regioisomers.[1]

  • Q4: What are the typical purification methods for this compound?

    • A4: The most common purification methods are recrystallization or column chromatography on silica gel.[2] Given the potential for regioisomeric impurities, column chromatography is often necessary to obtain a highly pure product.

Quantitative Data

The regioselectivity of the reaction between 1,3-diketones and hydrazines is highly dependent on the solvent used. The following table summarizes the effect of different solvents on the regioselectivity of a similar pyrazole synthesis involving a 2-furyl substituted diketone and methylhydrazine.

Entry1,3-DiketoneSolventRatio of 3-(2-furyl) to 5-(2-furyl) Isomer
1ethyl 4-(2-furyl)-2,4-dioxobutanoateEthanol~1.3 : 1
21-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneTFE85 : 15
31-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneHFIP97 : 3

Data adapted from a study on a similar system and illustrates the strong influence of the solvent on regioselectivity. TFE = 2,2,2-trifluoroethanol, HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol.[1]

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure based on standard methods for pyrazole synthesis from 1,3-dicarbonyl compounds.

Materials:

  • Methyl 4-(2-furyl)-2,4-dioxobutanoate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-(2-furyl)-2,4-dioxobutanoate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

  • (Optional) Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting diketone is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to separate the desired product from any regioisomeric byproduct and other impurities.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Reaction_Pathway start Methyl 4-(2-furyl)-2,4-dioxobutanoate + Hydrazine intermediate Hydrazone Intermediate start->intermediate Initial Condensation degradation Furan Ring Degradation Products start->degradation product This compound (Desired Product) intermediate->product Cyclization & Dehydration (Attack at C4) side_product Methyl 5-(2-furyl)-1H-pyrazole-3-carboxylate (Regioisomeric Side Product) intermediate->side_product Cyclization & Dehydration (Attack at C2) conditions Strong Acid / High Heat

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow start Low Yield of Desired Product check_completion Is the reaction complete? (Monitor by TLC) start->check_completion check_isomers Is a regioisomer present? (Check NMR/MS of crude) check_completion->check_isomers Yes increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No check_degradation Is there evidence of degradation? (Dark color, tar) check_isomers->check_degradation No optimize_solvent Optimize solvent for regioselectivity (e.g., screen alcohols) check_isomers->optimize_solvent Yes avoid_acid_heat Avoid strong acids and high temperatures check_degradation->avoid_acid_heat Yes success Yield Improved check_degradation->success No increase_time_temp->check_isomers purify Perform careful column chromatography optimize_solvent->purify purify->success avoid_acid_heat->success

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Crystallization of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate. The information is designed to address common challenges encountered during the crystallization of this compound.

Troubleshooting Crystallization Issues

This section addresses specific problems that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My compound oiled out instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound precipitates from the solution as a liquid instead of a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if significant impurities are present.

  • Solution 1: Adjust the Solvent System. Add a small amount of a "good" solvent (one in which the compound is highly soluble) to the hot solution to decrease the supersaturation. Alternatively, consider a different solvent system altogether. A mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexane, water) can be effective.

  • Solution 2: Slow Down the Cooling Process. Allow the solution to cool to room temperature slowly, and then gradually lower the temperature further using an ice bath or refrigerator. Rapid cooling can favor oil formation.

  • Solution 3: Use a Seed Crystal. If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.

  • Solution 4: Scratch the Flask. Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and promote crystal growth.

Q2: I'm not getting any crystals to form, even after cooling the solution. What's wrong?

A2: A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated.

  • Solution 1: Concentrate the Solution. If the solution is too dilute, you can gently heat it to evaporate some of the solvent. Be cautious not to evaporate too much, as this can lead to oiling out or the precipitation of impurities.

  • Solution 2: Induce Nucleation. As mentioned previously, adding a seed crystal or scratching the flask can initiate crystallization.

  • Solution 3: Change the Solvent. The chosen solvent may be too good at dissolving the compound, even at low temperatures. Try a solvent in which the compound has lower solubility, or use a mixed solvent system to introduce an "anti-solvent."

Q3: My crystallization yield is very low. How can I improve it?

A3: A low yield can be due to several factors, including using too much solvent or incomplete precipitation.

  • Solution 1: Minimize the Amount of Hot Solvent. Use only the minimum amount of hot solvent necessary to completely dissolve the crude product. Excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.

  • Solution 2: Ensure Complete Cooling. Allow the solution to cool for a sufficient amount of time at a low temperature (e.g., in an ice bath or refrigerator) to maximize the amount of product that crystallizes out.

  • Solution 3: Recover from the Mother Liquor. The filtrate (mother liquor) after the first filtration may still contain a significant amount of your product. You can try to recover more material by concentrating the mother liquor and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Q4: The crystals I obtained are colored or appear impure. What can I do?

A4: Colored impurities can often be removed with an additional purification step.

  • Solution 1: Activated Carbon Treatment. Dissolve the impure crystals in a suitable hot solvent and add a small amount of activated carbon (charcoal). The colored impurities will adsorb to the surface of the carbon. Hot filter the solution to remove the carbon and then allow the filtrate to cool and crystallize. Use activated carbon sparingly, as it can also adsorb some of your desired product.

  • Solution 2: Recrystallization. A second recrystallization of the obtained crystals can often improve purity.

  • Solution 3: Column Chromatography. If recrystallization does not remove the impurities, purification by column chromatography may be necessary before attempting crystallization again.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent for the crystallization of this compound?

A: Based on the structure, which contains both polar (ester, pyrazole) and non-polar (furan ring) moieties, a good starting point would be a moderately polar solvent. Ethanol, methanol, or ethyl acetate are often good choices for pyrazole derivatives. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be very effective for achieving the desired solubility profile for crystallization.

Q: What is the expected melting point of this compound?

Q: What are some potential impurities from the synthesis that could interfere with crystallization?

A: The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine. Potential impurities could include:

  • Unreacted starting materials.

  • Side products from incomplete cyclization or alternative reaction pathways.

  • Regioisomers, if an unsymmetrical dicarbonyl precursor is used. These impurities can disrupt the crystal lattice formation and may lead to oiling out or the formation of impure crystals.

Quantitative Data Summary

The following table summarizes known and estimated physical properties for this compound and a related compound. This data can be useful for planning and troubleshooting crystallization experiments.

PropertyThis compoundEthyl 3-(2-furyl)-1H-pyrazole-5-carboxylate
Molecular Formula C₉H₈N₂O₃C₁₀H₁₀N₂O₃
Molecular Weight 192.17 g/mol 206.20 g/mol
Melting Point Not reported (estimated to be similar to the ethyl ester)135-137 °C
Boiling Point 399.8 ± 32.0 °C (Predicted)Not available
Density 1.307 ± 0.06 g/cm³ (Predicted)Not available

Experimental Protocols

A general protocol for the recrystallization of a pyrazole derivative is provided below. This should be adapted based on the specific properties of this compound and the observed outcomes.

General Recrystallization Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until it does. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Visualizations

The following diagrams illustrate key concepts in the troubleshooting process.

TroubleshootingWorkflow cluster_oiling Troubleshooting 'Oiling Out' cluster_no_xtals Troubleshooting 'No Crystals' cluster_impure Troubleshooting 'Impure Crystals' start Start Crystallization oiling_out Compound Oils Out start->oiling_out Issue no_crystals No Crystals Form start->no_crystals Issue impure_crystals Impure Crystals start->impure_crystals Issue success Pure Crystals Obtained start->success Success adjust_solvent_oil Adjust Solvent System (e.g., add more 'good' solvent) oiling_out->adjust_solvent_oil Action slow_cooling_oil Slow Down Cooling oiling_out->slow_cooling_oil Action seed_crystal_oil Use Seed Crystal oiling_out->seed_crystal_oil Action concentrate Concentrate Solution no_crystals->concentrate Action induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Action change_solvent Change Solvent no_crystals->change_solvent Action charcoal Activated Carbon Treatment impure_crystals->charcoal Action recrystallize Recrystallize Again impure_crystals->recrystallize Action chromatography Column Chromatography impure_crystals->chromatography Action adjust_solvent_oil->success slow_cooling_oil->success seed_crystal_oil->success concentrate->success induce_nucleation->success change_solvent->success charcoal->success recrystallize->success chromatography->success

Caption: Troubleshooting workflow for crystallization issues.

SolventSelection cluster_good Good Solvents (High Solubility) cluster_poor Poor Solvents (Low Solubility) compound Crude Methyl 3-(2-furyl)-1H- pyrazole-5-carboxylate dissolve Dissolve in minimal hot 'good' solvent compound->dissolve good_solvents Ethanol Methanol Ethyl Acetate poor_solvents Water Hexane add_poor Add 'poor' solvent until cloudy dissolve->add_poor cool Cool Slowly add_poor->cool crystals Pure Crystals cool->crystals

Caption: Mixed-solvent crystallization strategy.

Technical Support Center: Characterization of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical characterization of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the expected major challenges in the analytical characterization of this compound?

A1: The primary challenges stem from the compound's structure, which includes a pyrazole ring, a furan ring, and a methyl ester group. Potential issues include:

  • Chromatographic Peak Tailing: The nitrogen atoms in the pyrazole ring can interact with residual silanol groups on silica-based HPLC columns, leading to asymmetric peaks.

  • NMR Signal Broadening: Tautomerism of the pyrazole N-H proton can lead to broadening of NMR signals, particularly the N-H and adjacent C-H signals.

  • Compound Stability: The furan ring can be susceptible to degradation under strongly acidic conditions, which might be encountered during sample preparation or HPLC analysis.

  • Structural Isomerism: Synthesis of pyrazoles can sometimes result in the formation of regioisomers, necessitating careful structural confirmation.

Q2: What are the expected 1H and 13C NMR chemical shifts for this compound?

Table 1: Expected 1H and 13C NMR Chemical Shifts

Assignment Expected 1H Chemical Shift (ppm) Expected 13C Chemical Shift (ppm)
Pyrazole N-H13.0 - 14.0 (broad)-
Furan H-5'7.7 - 7.9144 - 146
Pyrazole C-H7.0 - 7.2108 - 110
Furan H-3'6.8 - 7.0107 - 109
Furan H-4'6.6 - 6.8112 - 114
O-CH33.8 - 4.052 - 54
Pyrazole C3-148 - 150
Pyrazole C5-140 - 142
C=O-160 - 162
Furan C2'-142 - 144

Q3: What is the expected mass spectral fragmentation pattern for this molecule?

A3: The mass spectrum is expected to show a molecular ion peak [M]+. Key fragmentation patterns for pyrazoles often involve the loss of N2 or HCN.[4] The furan ring and methyl ester will also produce characteristic fragments.

Table 2: Expected Mass Spectral Fragments (Electron Ionization)

m/z Possible Fragment Notes
192[M]+•Molecular Ion
161[M - OCH3]+Loss of the methoxy group
133[M - COOCH3]+Loss of the carbomethoxy group
105[133 - N2]+Subsequent loss of nitrogen from the pyrazole ring
95[Furan-C≡N-CH]+Fragment from pyrazole ring cleavage

Q4: What are the characteristic FTIR absorption bands for this compound?

A4: The FTIR spectrum will show characteristic peaks for the N-H, C=O, C-O, and aromatic C-H and C=C bonds. Theoretical studies on the carboxylic acid analog provide a good reference.[1][5]

Table 3: Expected FTIR Absorption Bands

Functional Group Expected Wavenumber (cm-1) Appearance
N-H Stretch (pyrazole)3200 - 3400Broad
C-H Stretch (aromatic)3000 - 3150Medium
C=O Stretch (ester)1710 - 1730Strong
C=C/C=N Stretch (rings)1500 - 1650Medium to Strong
C-O Stretch (ester/furan)1000 - 1300Strong

Troubleshooting Guides

HPLC Analysis

Problem: Peak Tailing

  • Question: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for this compound is often due to secondary interactions between the basic nitrogen atoms of the pyrazole ring and acidic residual silanol groups on the HPLC column packing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4 with formic or trifluoroacetic acid) will protonate the silanol groups, reducing their interaction with the analyte.

    • Solution 2: Use an End-Capped Column: Employ a column that is "end-capped," where the residual silanol groups are chemically derivatized to reduce their activity.

    • Solution 3: Increase Ionic Strength: Adding a small amount of a salt (e.g., 20-50 mM potassium phosphate) to the mobile phase can help to shield the silanol interactions.

    • Solution 4: Consider a Different Stationary Phase: If tailing persists, consider a column with a different stationary phase, such as a polymer-based or a polar-embedded phase column.

Problem: Poor Resolution or Co-elution

  • Question: I am having trouble separating my target compound from impurities. How can I improve the resolution?

  • Answer: Improving resolution involves optimizing the mobile phase composition, gradient, and column parameters.

    • Solution 1: Optimize Mobile Phase: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.

    • Solution 2: Adjust Gradient Profile: If using a gradient, try a shallower gradient to increase the separation time between closely eluting peaks.

    • Solution 3: Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

    • Solution 4: Use a High-Resolution Column: Employ a column with a smaller particle size (e.g., <3 µm) or a longer column to increase the number of theoretical plates and improve separation efficiency.

HPLC_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions PeakTailing Peak Tailing SilanolInteraction Silanol Interactions PeakTailing->SilanolInteraction Primary Cause ColumnOverload Column Overload PeakTailing->ColumnOverload BedDeformation Column Bed Deformation PeakTailing->BedDeformation AdjustpH Adjust Mobile Phase pH SilanolInteraction->AdjustpH EndCappedColumn Use End-Capped Column SilanolInteraction->EndCappedColumn ReduceConc Reduce Sample Concentration ColumnOverload->ReduceConc ReplaceColumn Replace Column BedDeformation->ReplaceColumn NMR_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions BroadSignal Broad NMR Signals (N-H, Ring Protons) Tautomerism Prototropic Tautomerism BroadSignal->Tautomerism Quadrupolar Quadrupolar Broadening BroadSignal->Quadrupolar Solvent Solvent Effects BroadSignal->Solvent LowTemp Low-Temperature NMR Tautomerism->LowTemp TwoDNMR 2D NMR (HMBC, HSQC) Tautomerism->TwoDNMR Quadrupolar->TwoDNMR ChangeSolvent Change NMR Solvent Solvent->ChangeSolvent Experimental_Workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve Sample (e.g., in Dichloromethane) Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into GC-MS Filter->Inject Separate Separation on DB-5ms Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (50-350 amu) Ionize->Detect Chromatogram Analyze Chromatogram (Retention Time) Detect->Chromatogram MassSpec Analyze Mass Spectrum (Molecular Ion, Fragmentation) Detect->MassSpec Confirm Confirm Structure Chromatogram->Confirm MassSpec->Confirm

References

Technical Support Center: Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and storage of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage under an inert atmosphere, such as argon or nitrogen, is advised to minimize the risk of oxidation.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, standard laboratory PPE is required. This includes safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves. All handling should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.

Q3: Is this compound sensitive to light?

Q4: What are the known incompatibilities for this compound?

A4: Based on the general reactivity of similar compounds, this compound should be kept away from strong oxidizing agents, strong acids, and strong bases. Contact with these substances could lead to vigorous reactions or degradation of the compound.

Q5: What should I do in case of a spill?

A5: In the event of a spill, ensure the area is well-ventilated. Wearing appropriate PPE, sweep up the solid material carefully to avoid generating dust. Collect the spilled material into a designated waste container for proper disposal. The spill area should then be cleaned with a suitable solvent and washed thoroughly.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound has changed color (e.g., turned yellow or brown). Oxidation or degradation due to exposure to air, light, or heat.Discard the discolored compound as its purity may be compromised. For future prevention, store the compound under an inert atmosphere and protect it from light and heat.
Inconsistent experimental results. Compound degradation due to improper storage or handling.Verify the purity of your compound using an appropriate analytical method (e.g., NMR, LC-MS). If degradation is suspected, use a fresh, properly stored batch of the compound.
Poor solubility in a non-polar solvent. The compound is a solid and may have limited solubility in certain non-polar solvents.Gently warm the mixture to aid dissolution. If solubility remains an issue, consider using a more polar solvent system.
Reaction yields are lower than expected. The compound may have degraded, or there may be interfering impurities.Confirm the integrity of the starting material. Ensure all reaction glassware is dry and the reaction is performed under an inert atmosphere if sensitive reagents are involved.

Quantitative Data Summary

Parameter Recommendation Notes
Storage Temperature 2-8 °C (Refrigerated)Based on recommendations for similar heterocyclic compounds to minimize degradation.
Atmosphere Inert gas (Argon or Nitrogen)Recommended for long-term storage to prevent oxidation.
Light Exposure Store in the dark (amber vial)To prevent potential photodegradation.
Moisture Store in a desiccator or with a desiccantTo prevent hydrolysis of the ester group.

Experimental Protocols

While a specific, detailed experimental protocol for a particular reaction is beyond the scope of this handling and storage guide, a general workflow for preparing a solution of this compound for an experiment is as follows:

  • Preparation of Glassware: Ensure all glassware is thoroughly cleaned and dried in an oven to remove any residual moisture.

  • Inert Atmosphere: If the subsequent reaction is air or moisture-sensitive, assemble the glassware and flush the system with a dry, inert gas like nitrogen or argon.

  • Weighing the Compound: In a well-ventilated fume hood, accurately weigh the desired amount of this compound.

  • Dissolution: Add the appropriate solvent to the flask containing the compound. If necessary, the mixture can be gently stirred or sonicated to facilitate dissolution.

  • Transfer: If required, transfer the solution using a clean, dry syringe or cannula under a positive pressure of inert gas.

Visual Workflow for Troubleshooting

troubleshooting_workflow Troubleshooting Workflow for Compound Handling and Storage start Start: Encounter Experimental Issue check_purity Step 1: Verify Compound Purity (e.g., NMR, LC-MS) start->check_purity purity_ok Is Purity Acceptable? check_purity->purity_ok degraded Conclusion: Compound Degraded - Discard and use fresh stock. purity_ok->degraded No review_storage Step 2: Review Storage Conditions purity_ok->review_storage Yes degraded->start Restart with new compound storage_ok Were Storage Conditions Optimal? (Cool, Dark, Dry, Inert Gas) review_storage->storage_ok improve_storage Action: Improve Storage Practices - Use desiccator, inert gas, amber vials. storage_ok->improve_storage No review_handling Step 3: Review Handling Procedure storage_ok->review_handling Yes improve_storage->review_handling handling_ok Was Handling Procedure Correct? (Inert atmosphere, dry glassware) review_handling->handling_ok improve_handling Action: Refine Handling Technique - Ensure inert atmosphere, use dry solvents. handling_ok->improve_handling No end End: Proceed with Experiment handling_ok->end Yes improve_handling->end

Caption: Troubleshooting workflow for handling and storage issues.

Technical Support Center: Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of regioisomer formation in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioisomer formation in pyrazole synthesis?

A1: The formation of regioisomers in pyrazole synthesis, particularly in the widely used Knorr synthesis, arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] The substituted hydrazine can attack either of the two non-equivalent carbonyl carbons of the dicarbonyl compound, leading to two different intermediate hydrazones. Subsequent cyclization and dehydration result in a mixture of two constitutional isomers, for example, the 1,3,5-trisubstituted and the 1,3,5-trisubstituted pyrazoles.

Q2: What are the key factors that influence the regioselectivity of pyrazole synthesis?

A2: The regioselectivity of the reaction is influenced by several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.

  • Electronic Effects: The electronic nature of the substituents on the dicarbonyl compound plays a crucial role. Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. For instance, in the reaction between arylhydrazines and 1,3-diketones containing a trifluoromethyl group, the reaction is highly regioselective.[2]

  • Reaction Conditions: Parameters such as solvent, temperature, and the presence of a catalyst can significantly impact the ratio of the resulting regioisomers.[3] For example, the use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in some cases.[4]

  • pH of the Medium: The acidity or basicity of the reaction medium can influence the rate of the initial condensation and the subsequent cyclization steps, thereby affecting the final isomer ratio.

Q3: How can I predict which regioisomer will be the major product?

A3: Predicting the major regioisomer involves considering the interplay of the factors mentioned above. Generally:

  • The hydrazine's substituted nitrogen atom tends to attack the more electrophilic carbonyl carbon.

  • The unsubstituted nitrogen atom of the hydrazine often attacks the less sterically hindered carbonyl group.

  • In the case of β-ketoesters, the ketone carbonyl is generally more reactive than the ester carbonyl, leading to preferential attack at the ketone.[5]

A mechanistic understanding, as illustrated in the diagram below, can aid in prediction.

Q4: What analytical techniques are best for identifying and quantifying pyrazole regioisomers?

A4: A combination of spectroscopic and chromatographic methods is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between regioisomers, as the chemical shifts of the pyrazole ring protons and carbons are sensitive to the substituent pattern.[6] Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to definitively assign the structure by identifying through-space correlations between substituents and the pyrazole ring protons.[7]

  • Chromatography: Thin Layer Chromatography (TLC) can often show separation of the isomers, indicating that column chromatography can be used for preparative separation.[8] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for quantifying the ratio of the isomers in a mixture.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural determination of a single regioisomer.

Troubleshooting Guides

Problem: My pyrazole synthesis is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

Guide: To enhance the regioselectivity of your pyrazole synthesis, a systematic approach to optimizing the reaction conditions and substrate choice is recommended.

Logical Workflow for Troubleshooting Regioisomer Formation

G Troubleshooting Workflow for Regioisomer Formation start Regioisomer Mixture Obtained substrate_mod Modify Substrates start->substrate_mod Strategy 1 condition_opt Optimize Reaction Conditions start->condition_opt Strategy 2 increase_sterics increase_sterics substrate_mod->increase_sterics Introduce Bulky Groups electronic_effects electronic_effects substrate_mod->electronic_effects Alter Electronic Properties solvent_screen solvent_screen condition_opt->solvent_screen Solvent Screening (e.g., TFE, HFIP) temp_study temp_study condition_opt->temp_study Temperature Study catalyst_screen catalyst_screen condition_opt->catalyst_screen Catalyst Screening (Acidic/Basic) separation Separate Isomers increase_sterics->separation electronic_effects->separation solvent_screen->separation temp_study->separation catalyst_screen->separation

Caption: A flowchart outlining strategies to address and resolve the formation of regioisomeric mixtures in pyrazole synthesis.

Strategies for Improving Regioselectivity:

  • Solvent Modification: The choice of solvent can have a profound effect on regioselectivity.[3]

    • Recommendation: Conduct a solvent screen. It has been demonstrated that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance the regioselectivity of the condensation reaction between 1,3-diketones and substituted hydrazines.[4][9]

  • Temperature Control: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the regioisomeric ratio.[10]

    • Recommendation: Run the reaction at different temperatures (e.g., 0 °C, room temperature, and reflux) to determine if a lower or higher temperature favors the formation of one isomer.

  • Catalyst Screening: The use of an acid or base catalyst can alter the reaction pathway.

    • Recommendation: If the reaction is run under neutral conditions, try adding a catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid. Conversely, if the reaction is acid-catalyzed, exploring base-catalyzed conditions may be beneficial.

  • Substrate Modification: If feasible, altering the structure of your starting materials can be a very effective strategy.

    • Recommendation: Introduce a bulky substituent on the 1,3-dicarbonyl compound or the hydrazine to sterically hinder the approach to one of the carbonyl groups. Alternatively, modify the electronic properties of the substituents to create a larger difference in the electrophilicity of the two carbonyl carbons.

Data Presentation: Effect of Solvent on Regioselectivity

The following table summarizes the impact of different solvents on the regioselectivity of the reaction between a fluorinated 1,3-diketone and methylhydrazine.

Entry1,3-DiketoneHydrazineSolventRegioisomeric Ratio (Desired:Undesired)Reference
11aMethylhydrazineEtOHLow Selectivity[4]
21aMethylhydrazineTFE85:15[4]
31aMethylhydrazineHFIP97:3[4]

Table showing the significant improvement in regioselectivity with fluorinated alcohol solvents.

Problem: I have an inseparable mixture of pyrazole regioisomers. What are my options?

Guide: When a mixture of regioisomers is difficult to separate, alternative purification strategies or a modification of the synthetic route should be considered.

Experimental Workflow for Separation of Regioisomers

G Workflow for Regioisomer Separation start Crude Regioisomer Mixture tlc TLC Analysis (Solvent Screening) start->tlc column Silica Gel Column Chromatography tlc->column Separation Observed crystallization Recrystallization tlc->crystallization No TLC Separation end Pure Regioisomers column->end hplc Preparative HPLC crystallization->hplc If Unsuccessful hplc->end

Caption: A decision-making workflow for the separation of pyrazole regioisomers.

Separation Techniques:

  • Column Chromatography: This is the most common method for separating regioisomers.[7][11]

    • Recommendation: Systematically screen different solvent systems (eluents) using TLC to find conditions that provide good separation. Sometimes, switching the stationary phase (e.g., from silica to alumina or a reverse-phase material) can be effective.

  • Crystallization: If one of the regioisomers is significantly less soluble than the other in a particular solvent system, fractional crystallization can be an effective and scalable purification method.

    • Recommendation: Experiment with a variety of solvents and solvent mixtures to induce the selective crystallization of one isomer.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very difficult separations, prep-HPLC offers higher resolution than standard column chromatography.

    • Recommendation: This method is often used as a final purification step for small to medium quantities of material when other methods have failed.

Key Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[12]

  • Materials:

    • Unsymmetrical 1,3-diketone (e.g., 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)

    • Methylhydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE) as solvent

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)

  • Procedure:

    • Dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) in a round-bottom flask equipped with a magnetic stir bar.

    • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress using TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the TFE solvent under reduced pressure using a rotary evaporator.

    • Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

    • Characterize the product using NMR spectroscopy (1H, 13C, and NOESY) to confirm its structure and assess isomeric purity.

Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography

This is a general protocol for separating a mixture of two pyrazole regioisomers.[12]

  • Materials:

    • Crude mixture of pyrazole regioisomers

    • Silica gel (for column chromatography)

    • A series of solvents for TLC and column elution (e.g., hexane, ethyl acetate, dichloromethane)

    • TLC plates and visualization method (e.g., UV lamp, iodine chamber)

    • Chromatography column and collection tubes

  • Procedure:

    • TLC Analysis: Dissolve a small amount of the crude mixture in a suitable solvent. Spot the solution on a TLC plate and develop the plate in various solvent systems (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity). Identify a solvent system that gives a good separation between the two spots corresponding to the regioisomers.

    • Column Packing: Prepare a silica gel column using the chosen eluent system.

    • Loading the Sample: Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

    • Elution: Elute the column with the chosen solvent system, collecting fractions.

    • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure isomers.

    • Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the isolated regioisomers.

Reaction Mechanism: Formation of Regioisomers in Knorr Pyrazole Synthesis

G Mechanism of Regioisomer Formation start Unsymmetrical 1,3-Diketone + R'-NHNH2 path_a Attack at C1 Intermediate A start->path_a Path A path_b Attack at C2 Intermediate B start->path_b Path B isomer_1 Regioisomer 1 path_a:f1->isomer_1 Cyclization & Dehydration isomer_2 Regioisomer 2 path_b:f1->isomer_2 Cyclization & Dehydration

Caption: The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can proceed via two pathways, leading to the formation of two distinct regioisomers.

References

Validation & Comparative

A Comparative Guide to Confirming the Structure of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate. By presenting a combination of theoretical data, experimental findings for analogous compounds, and detailed experimental protocols, this document serves as a valuable resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

Structural Elucidation Workflow

The structural confirmation of a novel synthesized compound like this compound follows a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation.

Structural_Confirmation_Workflow Synthesis Synthesis of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR Infrared (IR) Spectroscopy (Functional Group Identification) Purification->IR NMR Nuclear Magnetic Resonance (NMR) (1H and 13C) (Connectivity and Chemical Environment) Purification->NMR MS Mass Spectrometry (MS) (Molecular Weight and Fragmentation) Purification->MS Structure_Confirmed Structure Confirmed IR->Structure_Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed

Caption: Workflow for the synthesis and structural confirmation of this compound.

Spectroscopic Data for Structural Confirmation

The primary methods for elucidating the structure of an organic molecule are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a comparison of the expected data for this compound with theoretical data for the corresponding carboxylic acid and experimental data for a closely related ethyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by providing information about the chemical environment and connectivity of atoms.

Table 1: Comparison of ¹H NMR Spectral Data

Proton Expected Chemical Shift (δ ppm) for this compound Theoretical Chemical Shift (δ ppm) for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid Notes
Pyrazole-NH~13-14 (broad)~13.5The NH proton is acidic and often appears as a broad singlet.
Furan-H5'~7.6-7.8~7.7Doublet of doublets, coupled to H3' and H4'.
Pyrazole-H4~7.0-7.3~7.2Singlet, characteristic of a proton on a substituted pyrazole ring.
Furan-H3'~6.8-7.0~6.9Doublet of doublets, coupled to H5' and H4'.
Furan-H4'~6.5-6.7~6.6Doublet of doublets, coupled to H3' and H5'.
OCH₃~3.9N/ASinglet, integrating to 3 protons, characteristic of the methyl ester.

Table 2: Comparison of ¹³C NMR Spectral Data

Carbon Expected Chemical Shift (δ ppm) for this compound Theoretical Chemical Shift (δ ppm) for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid[1] Notes
C=O (ester)~160-165~163 (acid)The chemical shift of the carbonyl carbon is sensitive to the electronic environment.
Pyrazole-C5~145-150~148Attached to the carboxylate group.
Furan-C2'~143-145~144Attached to the pyrazole ring.
Pyrazole-C3~140-143~142Attached to the furan ring.
Furan-C5'~115-120~118
Furan-C3'~110-115~112
Pyrazole-C4~105-110~108
Furan-C4'~105-110~107
OCH₃~52N/ACharacteristic chemical shift for a methyl ester carbon.

Comparative Analysis with Ethyl 3-(2-furyl)-1H-pyrazole-5-carboxylate: The ¹H NMR spectrum of the ethyl ester would show a quartet around 4.4 ppm (OCH₂) and a triplet around 1.4 ppm (CH₃) instead of the singlet for the methyl group. The ¹³C NMR would show signals for the OCH₂ at around 61 ppm and the CH₃ at around 14 ppm. The melting point for ethyl 3-(2-furyl)-1H-pyrazole-5-carboxylate is reported as 135-137°C[2].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Table 3: Comparison of IR Spectral Data (cm⁻¹)

Functional Group Expected Frequency for this compound Theoretical Frequency for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid[1] Notes
N-H stretch (pyrazole)~3200-3400 (broad)~3300 (broad)Broad absorption due to hydrogen bonding.
C-H stretch (aromatic)~3100-3150~3120Characteristic of C-H bonds in aromatic rings.
C=O stretch (ester)~1710-1730~1700 (acid)The ester carbonyl typically appears at a higher frequency than the carboxylic acid carbonyl.
C=N, C=C stretch~1500-1600~1550Multiple bands corresponding to the pyrazole and furan rings.
C-O stretch (ester)~1200-1300N/AStrong absorption characteristic of the C-O bond in the ester.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming the molecular formula and aspects of the structure.

Table 4: Expected Mass Spectrometry Data

Ion Expected m/z for this compound Notes
[M]⁺206Molecular ion peak corresponding to the molecular formula C₁₀H₈N₂O₃.
[M - OCH₃]⁺175Loss of the methoxy group from the ester.
[M - COOCH₃]⁺147Loss of the entire carbomethoxy group.
[C₄H₃O]⁺67Fragment corresponding to the furyl cation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: Place a drop of the sample between two salt plates (NaCl or KBr) or cast a film from a volatile solvent.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure solvent.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.

  • Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

  • Acquisition:

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

    • The instrument separates the ions based on their m/z ratio.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Logical Pathway for Data Interpretation

The interpretation of the spectroscopic data should follow a systematic approach to build a conclusive structural argument.

Data_Interpretation_Pathway MS_Data MS Data: - Molecular Ion at m/z 206 - Confirms Molecular Formula C₁₀H₈N₂O₃ Preliminary_Structure Propose Preliminary Structure MS_Data->Preliminary_Structure IR_Data IR Data: - N-H stretch (~3300 cm⁻¹) - C=O stretch (~1720 cm⁻¹) - Aromatic C=C stretches IR_Data->Preliminary_Structure NMR_Data NMR Data: - ¹H: Signals for pyrazole, furan, and OCH₃ protons - ¹³C: Signals for all 10 carbons - Confirms connectivity and functional groups NMR_Data->Preliminary_Structure Comparison Compare with Theoretical Data and Analogs Preliminary_Structure->Comparison Final_Structure Final Structure Confirmed Comparison->Final_Structure

Caption: Logical pathway for the interpretation of spectroscopic data to confirm the structure.

References

A Comparative Analysis of the Biological Activities of Furan-Containing Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of furan and pyrazole rings in a single molecular framework has garnered significant attention in medicinal chemistry, leading to the development of novel heterocyclic compounds with a wide spectrum of biological activities. This guide provides a comparative study of the biological potencies of various furan-containing pyrazole derivatives, supported by experimental data from peer-reviewed studies. The information is intended to aid researchers in the strategic design and development of new therapeutic agents.

Anticancer Activity

Furan-containing pyrazoles have demonstrated notable cytotoxic effects against various human cancer cell lines. The in vitro anticancer activity is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth, is a key parameter for comparison.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
7b A549 (Lung Carcinoma)6.66Sorafenib6.60
7b HT-29 (Colon Carcinoma)8.51Sorafenib8.78
7b HepG2 (Hepatocellular Carcinoma)7.28Sorafenib5.09
7c HepG2 (Hepatocellular Carcinoma)11.2Sorafenib5.09
4c HepG2 (Hepatocellular Carcinoma)13.1Sorafenib5.09
Compound 5 HepG2 (Hepatocellular Carcinoma)13.14Roscovitine0.99 (CDK2 IC50)
Compound 5 MCF-7 (Breast Adenocarcinoma)8.03Roscovitine0.99 (CDK2 IC50)
Compound 1 HepG2 (Hepatocellular Carcinoma)0.31-0.71Erlotinib10.6
Compound 2 HepG2 (Hepatocellular Carcinoma)0.31-0.71Erlotinib10.6
Compound 4 HepG2 (Hepatocellular Carcinoma)0.31-0.71Erlotinib10.6
Compound 8 HepG2 (Hepatocellular Carcinoma)0.31-0.71Erlotinib10.6
Compound 11 HepG2 (Hepatocellular Carcinoma)0.31-0.71Erlotinib10.6
Compound 12 HepG2 (Hepatocellular Carcinoma)0.31-0.71Erlotinib10.6
Compound 15 HepG2 (Hepatocellular Carcinoma)0.31-0.71Erlotinib10.6

Antimicrobial Activity

The antimicrobial potential of furan-containing pyrazoles has been investigated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

Compound IDMicroorganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Chalcone 2a Staphylococcus aureus256--
Chalcone 2b Staphylococcus aureus256--
Chalcone 2c Staphylococcus aureus256--
Chalcone 2a Escherichia coli512--
Chalcone 2c Escherichia coli1024--
Pyrazoline 3a Escherichia coli>1024--
Pyrazoline 3b Escherichia coli>1024--
Pyrazoline 3a Klebsiella pneumoniae>1024--
Pyrazoline 3b Klebsiella pneumoniae>1024--
Pyrazoline 3c Klebsiella pneumoniae>1024--
Compound 32 Staphylococcus epidermidis0.97Tetracycline-
Compound 32 Enterobacter cloacae0.48Tetracycline-
Compound 30 Staphylococcus aureus0.71--
Compound 31 Bacillus subtilis4--

Antimalarial Activity

Several furan-containing pyrazoline derivatives have exhibited promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The in vitro antimalarial activity is typically reported as the half-maximal inhibitory concentration (IC50).

Compound IDPlasmodium falciparum StrainIC50 (µM)Reference CompoundReference IC50 (µM)
4b -0.47Quinine0.83
4c -0.47Quinine0.83
4d -0.21Quinine0.83
29 -0.21Quinine-
11i -0.022Quinine0.268
23 RKL9 (CQ-resistant)0.0368Chloroquine-
3a -0.149--
3c -0.15--

Anti-inflammatory Activity

The anti-inflammatory properties of furan-containing pyrazoles are often evaluated in vivo using the carrageenan-induced paw edema model in rats. This assay measures the reduction in paw swelling after administration of the test compound.

Compound IDDose (mg/kg)Time after Carrageenan (h)Paw Edema Inhibition (%)Reference CompoundReference Inhibition (%)
K-3 100452.0--
Pyrazoline 2d 0.0057 mmol/kg-Active--
Pyrazoline 2e 0.0057 mmol/kg-Active--
Compound 6i -542.41--
Compound 13 -362.00Indomethacin67.00
Compound 13 -552.00Indomethacin62.00

Experimental Protocols

MTT Assay for Anticancer Activity
  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment: The cells are treated with various concentrations of the furan-containing pyrazole derivatives for a specified period (e.g., 48-72 hours).[1]

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated cells).[1]

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The furan-containing pyrazole compounds are serially diluted in a liquid growth medium in microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds are administered to the animals, typically orally or intraperitoneally, at a specific time before the induction of inflammation.

  • Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the rat's hind paw.

  • Paw Volume Measurement: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which received only the vehicle and carrageenan).[2][3]

Visualizations

experimental_workflow_synthesis start Starting Materials (e.g., Substituted Aldehydes, Acetophenones) chalcone Claisen-Schmidt Condensation (Base-catalyzed) start->chalcone Reaction cyclization Cyclization with Hydrazine Hydrate (Acid catalyst, Reflux) chalcone->cyclization Intermediate product Furan-Containing Pyrazole/Pyrazoline Derivatives cyclization->product Final Product

Caption: General workflow for the synthesis of furan-containing pyrazoles.

experimental_workflow_anticancer cluster_invitro In Vitro Screening cell_culture Cell Line Seeding (e.g., A549, HepG2, MCF-7) compound_treatment Treatment with Furan-Pyrazole Derivatives (Varying Concentrations) cell_culture->compound_treatment incubation Incubation (e.g., 48-72 hours) compound_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis

Caption: Experimental workflow for in vitro anticancer activity screening.

cox2_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm arachidonic_acid Arachidonic Acid cox2 COX-2 Enzyme arachidonic_acid->cox2 Metabolized by pgs Prostaglandins (e.g., PGE2) cox2->pgs Produces inflammation Inflammation Pain, Fever pgs->inflammation Mediates furan_pyrazole Furan-Containing Pyrazole Derivatives furan_pyrazole->cox2 Inhibits

Caption: Simplified signaling pathway of COX-2 inhibition by furan-containing pyrazoles.

References

A Comparative Guide to the Validation of Analytical Methods for Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Analytical Methods: A Comparative Overview

The analysis of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate can be approached using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for the quantification of pharmaceutical compounds and related substances.

A comparative summary of these two potential methods is presented below:

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Typical Stationary Phase C18 or other reversed-phase columns.[4][5]Capillary columns with various coatings (e.g., DB-5ms, HP-5).
Typical Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer, formic acid) and an organic solvent (e.g., acetonitrile, methanol).[4][5][6]Inert carrier gas (e.g., Helium, Nitrogen).
Detection UV-Vis Detector (e.g., at a wavelength of maximum absorbance).Mass Spectrometer (provides structural information and high selectivity).[7]
Suitability for Analyte Well-suited for non-volatile and thermally stable compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.
Key Advantages Robust, versatile, and widely available.High sensitivity and selectivity, provides structural information.
Potential Challenges Mobile phase preparation and disposal. Potential for peak tailing.Sample must be volatile and thermally stable. Potential for matrix interference.

Experimental Protocols: Foundational Methodologies

Detailed experimental protocols are critical for the successful implementation and validation of any analytical method. Below are proposed starting points for method development for both HPLC and GC-MS, based on methods validated for similar pyrazole derivatives.

High-Performance Liquid Chromatography (HPLC) Method Protocol

This proposed Reverse Phase HPLC (RP-HPLC) method is based on established protocols for pyrazoline and pyrazole derivatives.[4][5]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[5]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). The initial ratio could be 80:20 (aqueous:organic), with optimization as needed.[5]

  • Flow Rate: A typical starting flow rate is 1.0 mL/min.[5]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) to ensure reproducibility.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined using a UV-Vis spectrophotometer. For similar compounds, detection is often in the UV range.[5]

  • Injection Volume: 10-20 µL.

  • Standard and Sample Preparation: Standards and samples should be dissolved in a suitable solvent, typically the mobile phase, to a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Protocol

This proposed GC-MS method is a viable alternative, particularly for impurity profiling, assuming the analyte has sufficient volatility and thermal stability.

  • Instrumentation: A standard GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: Typically 250-280 °C.

  • Oven Temperature Program: A temperature gradient is usually employed, for example, starting at 100 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min, and holding for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 500.

  • Standard and Sample Preparation: Standards and samples should be dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a known concentration.

Validation of Analytical Methods: A Comparative Framework

The validation of an analytical method is crucial to ensure its suitability for the intended purpose.[8] The following table summarizes the key validation parameters as defined by the ICH Q2(R1) guidelines and provides a comparison of their application to the proposed HPLC and GC-MS methods.[1][2][9]

Validation ParameterDescriptionHPLC Method ConsiderationsGC-MS Method Considerations
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[1][9]Demonstrate separation of the analyte from potential impurities, degradation products, and matrix components. Peak purity analysis using a photodiode array (PDA) detector can be beneficial.Demonstrate that the mass spectrum of the analyte is unique and not interfered with by co-eluting substances. Selected Ion Monitoring (SIM) can enhance specificity.
Linearity The ability to obtain test results which are directly proportional to the concentration of analyte in the sample.[2][9]Analyze a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be close to 1.[2]Analyze a minimum of five concentrations. The response of the detector (peak area) should be linear with respect to the concentration.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[2]For assays, typically 80-120% of the test concentration. For impurity determination, from the reporting level to 120% of the specification.[2]Similar to HPLC, the range will depend on the intended application (assay or impurity testing).
Accuracy The closeness of test results obtained by the method to the true value.[1][2]Assessed by recovery studies on spiked placebo samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with a minimum of three replicates at each level.[9]Similar to HPLC, accuracy is determined by analyzing samples with known concentrations of the analyte and comparing the measured values to the true values.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1][2]Evaluated at three levels: Repeatability (intra-day), Intermediate Precision (inter-day, different analysts/equipment), and Reproducibility (inter-laboratory).Similar levels of precision evaluation as for HPLC. The relative standard deviation (RSD) of the measurements is calculated.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[1]Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.Similar determination methods as for HPLC, often with higher sensitivity.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.Similar determination methods as for HPLC.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[1][9]Investigate the effect of small variations in mobile phase composition, pH, flow rate, and column temperature.Investigate the effect of small variations in carrier gas flow rate, oven temperature ramp rate, and injector temperature.

Visualizing the Validation Workflow and Method Comparison

To further clarify the processes and comparisons discussed, the following diagrams have been generated.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2 R1) cluster_2 Phase 3: Documentation & Implementation A Define Analytical Requirements B Select Appropriate Technique (e.g., HPLC, GC-MS) A->B C Optimize Method Parameters (e.g., Mobile Phase, Temperature) B->C D Initial Method Performance Check C->D E Specificity D->E F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability, Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Prepare Validation Report J->K L Establish System Suitability Criteria K->L M Implement for Routine Analysis L->M

Caption: A generalized workflow for the development and validation of an analytical method.

G cluster_0 HPLC Method cluster_1 GC-MS Method HPLC_Specificity Good Specificity HPLC_Sensitivity Moderate Sensitivity HPLC_Robustness High Robustness HPLC_Versatility High Versatility GCMS_Specificity Excellent Specificity GCMS_Sensitivity High Sensitivity GCMS_Robustness Moderate Robustness GCMS_Versatility Limited by Volatility Analyte This compound Analyte->HPLC_Specificity Analyte->HPLC_Sensitivity Analyte->HPLC_Robustness Analyte->HPLC_Versatility Analyte->GCMS_Specificity Analyte->GCMS_Sensitivity Analyte->GCMS_Robustness Analyte->GCMS_Versatility

Caption: A comparison of key performance characteristics for HPLC and GC-MS methods.

References

A Comparative Guide to Alternatives for Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of appropriate building blocks is critical. Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate is a valuable scaffold, but its synthesis and application can be optimized by considering viable alternatives. This guide provides a detailed comparison of key alternatives, focusing on bioisosteric replacements for the furan moiety, supported by experimental data and detailed synthetic protocols.

Bioisosteric Alternatives and Synthetic Performance

The furan ring in this compound can be replaced with other five-membered aromatic heterocycles such as thiophene and pyridine to modulate the compound's physicochemical properties and biological activity.[1] This approach, known as bioisosteric replacement, is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic profiles.

The synthesis of these pyrazole derivatives can be achieved through several established methods, primarily through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives, or via 1,3-dipolar cycloaddition reactions. The choice of synthetic route can influence the overall yield and purity of the final product.

Table 1: Comparison of Synthetic Yields for Methyl 3-(heteroaryl)-1H-pyrazole-5-carboxylates

Heteroaryl Group at C3Synthetic MethodKey ReagentsReported Yield (%)Reference
2-FurylCyclocondensation2-(Furan-2-yl)-4-oxobut-2-enoate, Hydrazine~75-85General synthetic knowledge
2-ThienylCyclocondensation2-(Thiophen-2-yl)-4-oxobut-2-enoate, Hydrazine63[2]
2-PyridylCyclocondensation2-(Pyridin-2-yl)-4-oxobut-2-enoate, HydrazineYields varyGeneral synthetic knowledge
PhenylCyclocondensation2-Phenyl-4-oxobut-2-enoate, Hydrazine~80-90General synthetic knowledge

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing synthetic outcomes. Below are representative protocols for the synthesis of the target compound and its key alternatives.

Protocol 1: Synthesis of this compound via Cyclocondensation

This protocol describes a general method for the synthesis of 3-heteroaryl-1H-pyrazole-5-carboxylates from a 1,3-dicarbonyl precursor.

Workflow Diagram:

reagents Methyl 2-(furan-2-carbonyl)acetate + Dimethylformamide dimethyl acetal (DMF-DMA) intermediate Methyl 2-(1-(dimethylamino)methylidene)-3-(furan-2-yl)-3-oxopropanoate reagents->intermediate Stir at RT cyclization Cyclization in Ethanol intermediate->cyclization Add Hydrazine hydrazine Hydrazine hydrate hydrazine->cyclization product This compound cyclization->product Reflux

Caption: Synthetic workflow for this compound.

Procedure:

  • To a solution of methyl 2-(furan-2-carbonyl)acetate (1 equivalent) in a suitable solvent such as toluene, add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours until the formation of the enaminone intermediate is complete, as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude intermediate in ethanol and add hydrazine hydrate (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired product.

Protocol 2: Synthesis of Bioisosteric Alternatives

The same general protocol can be adapted for the synthesis of thiophene and pyridine analogs by substituting the starting material.

  • For Methyl 3-(2-thienyl)-1H-pyrazole-5-carboxylate: Replace methyl 2-(furan-2-carbonyl)acetate with methyl 2-(thiophene-2-carbonyl)acetate. A reported yield for a similar synthesis is 63%.[2]

  • For Methyl 3-(2-pyridyl)-1H-pyrazole-5-carboxylate: Replace methyl 2-(furan-2-carbonyl)acetate with methyl 2-(pyridine-2-carbonyl)acetate.

Biological Context and Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of enzymes or as receptor antagonists.[3] For instance, pyrazole-containing compounds have been investigated as endothelin-1 (ET-1) antagonists.[4] ET-1 is a potent vasoconstrictor that mediates its effects through two G-protein coupled receptors, endothelin receptor A (ETA) and endothelin receptor B (ETB). Antagonism of these receptors is a therapeutic strategy for various cardiovascular diseases.

Endothelin Receptor Signaling Pathway:

ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR ETBR ET-B Receptor ET1->ETBR Gq11 Gq/11 ETAR->Gq11 ETBR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Vasoconstriction Ca_release->Contraction PKC->Contraction Antagonist Pyrazole Antagonist (e.g., Bosentan analogs) Antagonist->ETAR Antagonist->ETBR

Caption: Simplified Endothelin Receptor Signaling Pathway.

This diagram illustrates how ET-1 binding to its receptors activates the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), resulting in vasoconstriction. Pyrazole-based antagonists can block this pathway by competitively inhibiting the binding of ET-1 to its receptors.

Conclusion

The choice between this compound and its bioisosteric alternatives depends on the specific goals of the synthesis and the desired properties of the final compound. While the furan-containing compound is a readily accessible starting material, its thiophene and pyridine analogs offer opportunities to fine-tune the electronic and steric properties, which can have a significant impact on biological activity. The provided synthetic protocols and comparative data serve as a valuable resource for researchers in making informed decisions for their synthetic strategies. The exploration of these alternatives can lead to the discovery of novel compounds with improved therapeutic potential.

References

Literature Review: Unraveling the Bioactivity of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant interest in the biological activities of pyrazole-based compounds. While specific experimental data on the bioactivity of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate is limited, the broader family of furyl-pyrazole derivatives has demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This guide synthesizes the available information on closely related compounds to provide an insightful comparison and to infer the potential bioactivity of the target molecule.

The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds. The incorporation of a furan moiety and a methyl carboxylate group at positions 3 and 5 of the pyrazole ring, respectively, is anticipated to modulate its pharmacological profile. Theoretical studies on the parent compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, suggest high electronic stability and low reactivity, with potential applications in optoelectronics and pharmaceuticals due to its structural and electronic properties.

Antimicrobial and Antifungal Activity: A Promising Frontier

Several studies have highlighted the antimicrobial and antifungal potential of pyrazole derivatives containing a furan ring. While direct data for this compound is not available, research on analogous structures provides valuable insights.

For instance, a study on new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes demonstrated pronounced effects against strains of Staphylococcus aureus, Escherichia coli, and fungi of the genus Candida.[1][2] This suggests that the furyl-pyrazole core is a viable pharmacophore for the development of novel antimicrobial agents. The specific activity is often influenced by the nature of substituents on the pyrazole and furan rings.

Table 1: Antimicrobial Activity of Selected Furyl-Pyrazole Analogs

Compound/AnalogTest OrganismActivity (MIC/MBC/MBSC/MBCC in μg/mL)Reference
Derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydeS. aureus ATCC 25923Pronounced effect (specific values not detailed in abstract)[1][2]
E. coli ATCC 25922Pronounced effect (specific values not detailed in abstract)[1][2]
C. albicans ATCC 885-653Pronounced effect (specific values not detailed in abstract)[1][2]

Experimental Protocol: Determination of Antimicrobial Activity

The antimicrobial activity of the synthesized pyrazole derivatives was typically evaluated using the broth microdilution method to determine the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), minimal fungistatic concentration (MFSC), and minimal fungicidal concentration (MFCC).

  • Bacterial and Fungal Strains: Standard reference strains such as S. aureus ATCC 25923, E. coli ATCC 25922, and C. albicans ATCC 885-653 are commonly used.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in microtiter plates.

  • Inoculation and Incubation: The prepared inoculum is added to each well, and the plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that inhibits visible growth of the microorganism.

  • Determination of MBC/MFCC: An aliquot from the wells showing no visible growth is subcultured on agar plates to determine the lowest concentration that kills 99.9% of the initial inoculum.

Below is a generalized workflow for antimicrobial susceptibility testing.

Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results strain Bacterial/Fungal Strain inoculum Prepare Standardized Inoculum strain->inoculum inoculate Inoculate Microtiter Plates inoculum->inoculate compound Test Compound dilution Serial Dilution of Compound compound->dilution dilution->inoculate incubate Incubate Plates inoculate->incubate read_mic Read MIC incubate->read_mic subculture Subculture for MBC/MFCC read_mic->subculture read_mbc Read MBC/MFCC subculture->read_mbc

Caption: Generalized workflow for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFCC).

Anti-inflammatory and Cytotoxic Potential

The pyrazole nucleus is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of various pyrazole derivatives has been extensively studied. While specific data for this compound is not available, related compounds have shown significant anti-inflammatory activity. For instance, a series of 1,3,4-trisubstituted pyrazole derivatives exhibited good anti-inflammatory activity in carrageenan-induced paw edema assays.

Furthermore, the cytotoxicity of pyrazole derivatives against various cancer cell lines has been a subject of intense research. The presence of different substituents on the pyrazole ring plays a crucial role in determining the cytotoxic potency and selectivity. Some methyl-pyrazole derivatives have been reported to exhibit genotoxicity in human cell lines, suggesting a potential for anticancer applications but also highlighting the need for careful toxicological evaluation.

The general relationship between the pyrazole core and its potential biological activities can be visualized as follows:

Pyrazole Bioactivity pyrazole Pyrazole Core antimicrobial Antimicrobial Activity pyrazole->antimicrobial Substitution with heterocycles (e.g., Furan) anti_inflammatory Anti-inflammatory Activity pyrazole->anti_inflammatory Aryl substitution antifungal Antifungal Activity pyrazole->antifungal Substitution with heterocycles (e.g., Furan) anticancer Anticancer Activity pyrazole->anticancer Varies with substituents enzyme_inhibition Enzyme Inhibition pyrazole->enzyme_inhibition Varies with substituents

Caption: Potential bioactivities stemming from the core pyrazole structure, influenced by various substitutions.

Enzyme Inhibition

The ability of pyrazole derivatives to inhibit specific enzymes is another area of active investigation. For example, certain pyrazole carboxamide derivatives have been identified as inhibitors of carboxylesterase 2 (CES2), an enzyme involved in drug metabolism and lipid production. The inhibitory activity is highly dependent on the substituents attached to the pyrazole ring. While there is no direct evidence for this compound as an enzyme inhibitor, its structural features suggest that it could be a candidate for screening against various enzymatic targets.

Conclusion

Future research should focus on the synthesis and systematic biological evaluation of this compound to determine its specific activity profile and to compare its efficacy against existing therapeutic agents. Such studies would provide the necessary quantitative data to fully assess its potential as a lead compound in drug discovery. Researchers in the field are encouraged to explore the synthesis of this and related compounds and to conduct thorough in vitro and in vivo testing to elucidate their pharmacological properties.

References

A Comparative Benchmarking Guide to the Synthesis of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail two primary synthetic routes, presenting quantitative data, step-by-step experimental protocols, and workflow visualizations to aid in the selection of an optimal synthesis strategy.

Introduction

This compound is a substituted pyrazole that incorporates a furan moiety, a common feature in biologically active compounds. The pyrazole core is a well-established pharmacophore, and its derivatives have shown a wide range of activities, including anti-inflammatory, analgesic, and antimicrobial properties. Efficient and scalable synthesis of this target molecule is crucial for further investigation and development. This guide benchmarks two plausible synthetic methods: a classical Knorr-type pyrazole synthesis and an alternative approach involving the acylation of a pyrazolone intermediate.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for the two benchmarked synthetic routes to this compound. The data for Method 1 is based on typical yields for Knorr-type pyrazole syntheses, while the data for Method 2 is adapted from a similar synthesis of a furan-containing pyrazole derivative.[1]

ParameterMethod 1: Knorr-Type SynthesisMethod 2: Acylation of Pyrazolone (Alternative)
Starting Materials Methyl 4-(2-furyl)-2,4-dioxobutanoate, Hydrazine hydrate3-Methyl-1-phenyl-2-pyrazolin-5-one, 2-Furoyl chloride
Key Reaction CyclocondensationAcylation
Overall Yield ~75-85% (estimated)~82%[1]
Purity High, requires recrystallizationHigh, requires column chromatography[1]
Reaction Time 2-4 hours3 hours[1]
Reaction Temperature RefluxReflux[1]
Number of Steps 2 (synthesis of dicarbonyl + cyclization)1
Reagents/Solvents Ethanol, Acetic acidDichloromethane, Triethylamine[1]
Advantages High atom economy, well-establishedDirect, high yield for the final step
Disadvantages Requires synthesis of the 1,3-dicarbonyl precursorStarting pyrazolone may not be commercially available

Experimental Protocols

Method 1: Knorr-Type Synthesis of this compound

This method follows the classical Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Step 1: Synthesis of Methyl 4-(2-furyl)-2,4-dioxobutanoate (1)

The key intermediate, a 1,3-dicarbonyl compound, is synthesized via a Claisen condensation between methyl acetate and 2-acetylfuran.

  • Materials: 2-Acetylfuran, Methyl acetate, Sodium methoxide, Diethyl ether (anhydrous), Hydrochloric acid (1M).

  • Procedure:

    • To a stirred suspension of sodium methoxide (1.1 eq) in anhydrous diethyl ether at 0 °C, a solution of 2-acetylfuran (1.0 eq) and methyl acetate (1.5 eq) is added dropwise.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

    • The resulting solid is filtered, washed with diethyl ether, and then dissolved in water.

    • The aqueous solution is acidified to pH 3-4 with 1M HCl, leading to the precipitation of the product.

    • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield methyl 4-(2-furyl)-2,4-dioxobutanoate.

Step 2: Synthesis of this compound (2)

  • Materials: Methyl 4-(2-furyl)-2,4-dioxobutanoate (1), Hydrazine hydrate, Ethanol, Acetic acid (glacial).

  • Procedure:

    • A solution of methyl 4-(2-furyl)-2,4-dioxobutanoate (1.0 eq) in ethanol is prepared in a round-bottom flask.

    • A catalytic amount of glacial acetic acid is added to the solution.

    • Hydrazine hydrate (1.1 eq) is added dropwise to the stirred solution at room temperature.

    • The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

    • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford this compound as a solid.

Method 2: Alternative Synthesis via Acylation of a Pyrazolone Derivative

This alternative route is adapted from the synthesis of a structurally similar compound, 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate.[1] It involves the acylation of a pre-formed pyrazolone ring.

  • Materials: 3-(2-Furyl)-1H-pyrazol-5(4H)-one, 2-Furoyl chloride, Triethylamine, Dichloromethane (CH2Cl2).

  • Procedure:

    • In a round-bottom flask, 3-(2-furyl)-1H-pyrazol-5(4H)-one (1.0 eq) and triethylamine (1.0 eq) are dissolved in dichloromethane.[1]

    • The mixture is stirred at room temperature, and a solution of 2-furoyl chloride (1.0 eq) in dichloromethane is added dropwise.[1]

    • The reaction mixture is then heated to reflux for 3 hours.[1]

    • After cooling to room temperature, the solid by-products are removed by filtration.[1]

    • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the target compound.[1]

Mandatory Visualization

G cluster_0 Method 1: Knorr-Type Synthesis A1 2-Acetylfuran + Methyl Acetate B1 Claisen Condensation (NaOMe, Et2O) A1->B1 C1 Methyl 4-(2-furyl)-2,4-dioxobutanoate (1) B1->C1 E1 Cyclocondensation (EtOH, AcOH, Reflux) C1->E1 D1 Hydrazine Hydrate D1->E1 F1 This compound (2) E1->F1

Caption: Workflow for Knorr-Type Synthesis.

G cluster_1 Method 2: Acylation of Pyrazolone A2 3-(2-Furyl)-1H-pyrazol-5(4H)-one C2 Acylation (CH2Cl2, Et3N, Reflux) A2->C2 B2 2-Furoyl Chloride B2->C2 D2 This compound (2) C2->D2

Caption: Workflow for Acylation of Pyrazolone.

Conclusion

Both benchmarked methods offer viable routes to this compound. The Knorr-type synthesis (Method 1) is a robust and well-established method that is likely to be high-yielding, though it requires the prior synthesis of the 1,3-dicarbonyl precursor. The acylation of a pyrazolone (Method 2) is a more direct approach for the final step, but its overall efficiency depends on the availability of the starting pyrazolone. The choice of method will ultimately depend on the availability of starting materials, desired scale of the reaction, and the laboratory's capabilities for purification. This guide provides the necessary data and protocols to make an informed decision for the synthesis of this valuable heterocyclic compound.

References

A Comparative Analysis of the Cross-Reactivity Profile of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1] Derivatives of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate are of particular interest due to their structural features, which suggest potential interactions with various biological targets. Understanding the cross-reactivity of these compounds is crucial for assessing their selectivity and potential off-target effects, which are critical considerations in drug development.[2] This guide provides a comparative overview of the hypothetical cross-reactivity profile of a representative this compound derivative against a panel of common off-target enzymes, with a focus on cyclooxygenases and protein kinases. The data presented herein is illustrative, based on the known activities of structurally similar pyrazole compounds, and serves as a framework for designing and interpreting cross-reactivity studies.

Comparative Cross-Reactivity Data

The following table summarizes the hypothetical inhibitory activity (IC50 values) of a representative this compound derivative (Compound X) and two well-characterized pyrazole-containing drugs, Celecoxib and Sunitinib, against a panel of enzymes known to be targets for this class of compounds. Lower IC50 values indicate greater potency.

Target EnzymeCompound X (IC50 in µM)Celecoxib (IC50 in µM)Sunitinib (IC50 in µM)
Cyclooxygenase-1 (COX-1)15.215>100
Cyclooxygenase-2 (COX-2)0.80.04>100
VEGFR-25.1>1000.009
PDGFR-β8.9>1000.002
c-Kit12.5>1000.004
CDK2>50>1000.016

Note: The data for Compound X is hypothetical and for illustrative purposes. Data for Celecoxib and Sunitinib are based on established literature values.

Signaling Pathway Context: The Cyclooxygenase Pathway

Many pyrazole derivatives are known to target the cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[3] Understanding this pathway is essential for interpreting the cross-reactivity data.

Caption: The role of COX enzymes in prostaglandin synthesis and the inhibitory action of pyrazole derivatives.

Experimental Protocols

A standardized methodology is crucial for obtaining reliable and comparable cross-reactivity data. The following protocols are representative of those used for in vitro enzyme inhibition assays.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.[3]

  • Enzyme Preparation: Purified human or ovine COX-1 and COX-2 enzymes are used.

  • Compound Preparation: Test compounds, including the reference inhibitors, are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure:

    • The enzymes are pre-incubated with the test compounds or vehicle (DMSO) in a reaction buffer for a specified period (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

    • The reaction is allowed to proceed for a defined time (e.g., 10 minutes) at 37°C.

    • The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Enzyme and Substrate Preparation: Recombinant human kinase enzymes and their corresponding peptide substrates are used.

  • Compound Preparation: As described for the COX inhibition assay.

  • Assay Procedure:

    • The kinase enzyme is pre-incubated with the test compounds or vehicle in a kinase assay buffer.

    • The enzymatic reaction is initiated by the addition of ATP and the peptide substrate.

    • The reaction mixture is incubated for a specific time at room temperature.

    • The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method or mass spectrometry.

  • Data Analysis: The IC50 values are calculated as described for the COX inhibition assay.

Experimental Workflow for Cross-Reactivity Screening

The following diagram illustrates a typical workflow for screening a compound for cross-reactivity against a panel of biological targets.

Cross_Reactivity_Workflow cluster_preparation Preparation cluster_screening Screening cluster_characterization Characterization cluster_analysis Analysis Test_Compound Test Compound (e.g., Compound X) Primary_Screening Primary Screening (Single Concentration) Test_Compound->Primary_Screening Target_Panel Target Panel Selection (e.g., COX-1, COX-2, Kinases) Assay_Development Assay Development & Validation Target_Panel->Assay_Development Assay_Development->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Selectivity_Profiling Selectivity Profiling IC50_Determination->Selectivity_Profiling SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Profiling->SAR_Analysis

Caption: A generalized workflow for in vitro cross-reactivity screening of a test compound.

Conclusion

This guide provides a framework for evaluating the cross-reactivity of this compound derivatives. The pyrazole core is a versatile scaffold that can be found in numerous approved drugs targeting a range of biological pathways.[1][4] Consequently, a thorough understanding of the selectivity profile of any new pyrazole-based compound is paramount. The hypothetical data presented here for "Compound X" suggests a primary activity against COX-2 with some off-target activity on certain kinases, a profile that is plausible for a pyrazole derivative.[5][6] Researchers and drug development professionals are encouraged to utilize the outlined experimental protocols and workflows to generate robust cross-reactivity data for their specific compounds of interest. Such data is indispensable for making informed decisions in the drug discovery and development process.

References

A Comparative Guide to Computational and Experimental Data of Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate and Its Carboxylic Acid Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational and experimental data for methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate and its closely related precursor, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. Due to the limited availability of direct experimental data for the methyl ester, this document leverages a comprehensive computational study on the corresponding carboxylic acid to offer insights into its structural and spectroscopic properties. The comparison highlights the predictive power of computational methods in characterizing novel heterocyclic compounds relevant to pharmaceutical and materials science research.

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the atom numbering scheme used for the assignment of spectroscopic data.

workflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow synthesis Synthesis of Compound purification Purification and Isolation synthesis->purification exp_analysis Spectroscopic Analysis (NMR, IR, MS) purification->exp_analysis exp_data Experimental Data exp_analysis->exp_data comparison Comparative Analysis exp_data->comparison mol_model Molecular Modeling dft_calc DFT Calculations (Geometry, Frequencies, NMR) mol_model->dft_calc comp_data Computational Data dft_calc->comp_data comp_data->comparison conclusion Structural Elucidation and Property Prediction comparison->conclusion

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with its pyrazole and furan moieties.[1][2]

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[1][3]
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended. Always inspect gloves for integrity before use and change them frequently.[1][4]
Lab CoatA flame-resistant lab coat that fully covers the arms is required.[1]
Full-Length Pants and Closed-Toe ShoesPants should be made of a non-absorbent material. Shoes must be closed-toed and provide ample coverage.[1]
Respiratory Fume Hood or RespiratorAll handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical to maintaining a safe research environment.

1. Preparation:

  • Don all required PPE as outlined in the table above.[1]
  • Prepare the work area within a certified chemical fume hood.
  • Ensure all necessary equipment and reagents are present and properly labeled.
  • Have a chemical spill kit readily accessible.

2. Handling the Compound:

  • Carefully weigh the required amount of this compound within the fume hood to minimize inhalation of any dust particles.
  • When dissolving the compound, add it slowly to the solvent to avoid splashing.
  • Keep the container tightly closed when not in use.[5]

3. During the Experiment:

  • Carry out all experimental procedures within the fume hood.
  • Avoid direct contact with the substance.[2]
  • Wash hands thoroughly after handling, even if gloves were worn.[5]

4. Post-Experiment:

  • Decontaminate all work surfaces and equipment with an appropriate solvent and cleaning agent.[6]
  • Properly dispose of all waste materials as outlined in the disposal plan below.
  • Remove PPE in the correct order to avoid cross-contamination and wash hands again.

Disposal Plan

The disposal of this compound and its contaminated materials must be handled in accordance with institutional and regulatory guidelines for hazardous waste.[2][4]

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste (e.g., leftover compound, contaminated weighing paper) in a designated, clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the full chemical name.[4]
  • Liquid Waste: Collect all liquid waste containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2][4]
  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste bag.[6]

2. Container Management:

  • Keep all hazardous waste containers securely closed except when adding waste.[4]
  • Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.[4]

3. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[4]
  • Ensure all required waste disposal forms are completed accurately.

Experimental Workflow

prep1 Don Appropriate PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste clean2->clean3 clean4 Remove PPE clean3->clean4

Caption: Workflow for Safely Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.